Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYADQKFXKWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719237 | |
| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-22-5 | |
| Record name | 2-Morpholinecarboxylic acid, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Due to the limited availability of a direct published synthesis for this specific molecule, the following protocol is a well-reasoned, multi-step procedure based on analogous and well-established chemical transformations. This document is intended to serve as a foundational resource for researchers in organic synthesis and drug discovery.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, Methyl morpholine-2-carboxylate, from a readily available starting material, L-serine methyl ester hydrochloride. This is followed by the N-trifluoroacetylation of the secondary amine in the morpholine ring to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl morpholine-2-carboxylate
Step 1.1: N-Boc Protection of L-Serine Methyl Ester
To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C is added triethylamine (Et3N, 2.2 eq) dropwise. Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester, which can be used in the next step without further purification.
Step 1.2: O-Alkylation of N-Boc-L-serine methyl ester
To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of 2-bromoethanol (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester.
Step 1.3: Deprotection and Intramolecular Cyclization
N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester (1.0 eq) is dissolved in DCM (10 mL/g), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl morpholine-2-carboxylate as the crude product, which can be purified by distillation or column chromatography.
Stage 2: N-Trifluoroacetylation
To a solution of Methyl morpholine-2-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (20 mL/g) at 0 °C, trifluoroacetic anhydride (TFAA, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Reagent/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Hypothetical) | Yield (Hypothetical) |
| Stage 1 | |||||
| 1.1 | L-Serine methyl ester HCl | 155.58 | 1.0 | 10.0 g | - |
| Triethylamine | 101.19 | 2.2 | 14.3 mL | - | |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 15.4 g | - | |
| N-Boc-L-serine methyl ester | 219.24 | - | - | 95% | |
| 1.2 | N-Boc-L-serine methyl ester | 219.24 | 1.0 | 13.3 g | - |
| Sodium Hydride (60%) | 40.00 | 1.2 | 1.9 g | - | |
| 2-Bromoethanol | 124.97 | 1.2 | 6.4 mL | - | |
| N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester | 263.29 | - | - | 70% | |
| 1.3 | N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester | 263.29 | 1.0 | 11.8 g | - |
| Trifluoroacetic Acid | 114.02 | 5.0 | 20.4 mL | - | |
| Methyl morpholine-2-carboxylate | 145.16 | - | - | 85% | |
| Stage 2 | |||||
| Methyl morpholine-2-carboxylate | 145.16 | 1.0 | 5.3 g | - | |
| Triethylamine | 101.19 | 1.5 | 7.7 mL | - | |
| Trifluoroacetic anhydride | 210.03 | 1.2 | 6.0 mL | - | |
| This compound | 259.18 | - | - | 90% |
Characterization Data (Predicted)
Methyl morpholine-2-carboxylate (Intermediate)
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₆H₁₁NO₃
-
Molecular Weight: 145.16 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 4.00-3.80 (m, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃), 3.70-3.55 (m, 1H, -OCH-), 3.20-2.90 (m, 4H, -NCH₂- and -NCH-), 2.50 (br s, 1H, -NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.0 (C=O), 70.0 (-OCH₂-), 68.0 (-OCH-), 52.5 (-OCH₃), 50.0 (-NCH-), 45.0 (-NCH₂-).
-
IR (neat, cm⁻¹): 3350 (N-H stretch), 2950-2850 (C-H stretch), 1740 (C=O stretch, ester), 1120 (C-O stretch).
-
Mass Spectrometry (EI): m/z 145 (M⁺).
This compound (Final Product)
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₈H₁₀F₃NO₄
-
Molecular Weight: 259.18 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 4.50-4.30 (m, 1H, -OCH-), 4.10-3.80 (m, 4H, -OCH₂- and -NCH₂-), 3.78 (s, 3H, -OCH₃), 3.50-3.30 (m, 2H, -NCH- and one of -NCH₂-). (Note: Rotamers may be present due to the amide bond, leading to broadened or multiple signals).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.0 (C=O, ester), 157.0 (q, J = 35 Hz, C=O, amide), 116.0 (q, J = 285 Hz, -CF₃), 68.0 (-OCH₂-), 67.0 (-OCH-), 53.0 (-OCH₃), 51.0 (-NCH-), 44.0 (-NCH₂-).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -71 to -75 (s, -CF₃). The chemical shift of the trifluoroacetyl group can vary depending on the solvent and electronic environment.[1][2][3]
-
IR (neat, cm⁻¹): 2960-2850 (C-H stretch), 1745 (C=O stretch, ester), 1695 (C=O stretch, amide), 1210, 1150 (C-F stretch).
-
Mass Spectrometry (ESI): m/z 260.06 ([M+H]⁺).
Logical Relationships and Workflows
Caption: General experimental and purification workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS RN: 1373253-22-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. This includes a summary of its basic identifiers, general properties inferred from its structure as a trifluoroacetate salt, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized workflow for the physicochemical characterization of a new chemical entity is presented to guide researchers in the comprehensive evaluation of this and similar molecules.
Introduction
This compound is a heterocyclic organic compound. The morpholine scaffold is a common structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The trifluoroacetate counter-ion is often employed to improve the solubility and stability of parent compounds. A thorough understanding of the physicochemical properties of this salt is crucial for its potential application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.
This guide serves as a resource for researchers by consolidating the available information and providing standardized methodologies for the experimental determination of its key physicochemical characteristics.
Physicochemical Properties
Currently, there is a significant lack of specific, experimentally determined physicochemical data for this compound in the scientific literature. The following table summarizes the available identifiers and qualitative predictions based on the general properties of organic trifluoroacetate salts.
| Property | Value / Prediction | Source |
| CAS Number | 1373253-22-5 | [1] |
| Molecular Formula | C8H12F3NO5 | [2] |
| Molecular Weight | 259.18 g/mol | [3][4] |
| Appearance | Not available. Likely a solid at room temperature. | N/A |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating. | N/A |
| Solubility | Predicted to be highly soluble in water and polar organic solvents.[5][6][7][8] | General property of TFA salts |
| pKa | Not experimentally determined. The morpholine nitrogen will be protonated. | N/A |
| LogP / LogD | Not experimentally determined. Expected to be low due to its ionic nature.[8] | General property of TFA salts |
| Storage Temperature | 2-8°C | [1] |
Note: The lack of experimental data necessitates either direct measurement or the use of predictive models such as Quantitative Structure-Property Relationship (QSPR) to estimate these values.
Experimental Protocols for Physicochemical Characterization
In the absence of specific experimental data for this compound, this section provides detailed, standard operating procedures for determining key physicochemical properties. These protocols are generally applicable to organic salts and can be adapted for the specific compound.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[6]
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
-
Place the capillary tube in the heating block of the melting point apparatus.[9]
-
Heat the sample rapidly to approximately 20°C below the expected melting point (if a preliminary rough measurement has been made).[9]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.
Boiling Point Determination (Thiele Tube Method)
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a non-volatile salt, the boiling point is often accompanied by decomposition. This method is suitable for small sample volumes.[10][11]
Apparatus:
-
Thiele tube[10]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
Procedure:
-
Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.[12]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube containing heating oil, making sure the sample is immersed but the open end of the test tube is above the oil level.[10]
-
Gently heat the side arm of the Thiele tube.[13]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.[10]
-
When a continuous and rapid stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[10]
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the saturation concentration of a compound in water at a specific temperature.[14]
Apparatus:
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of purified water (or a buffer of a specific pH).
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant. For an amine salt, it reflects the equilibrium between the protonated and unprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.[4][15][16]
Apparatus:
-
Potentiometer with a calibrated pH electrode[15]
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[15]
-
Beaker
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if solubility is low.[4]
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
If the compound is an acid salt, titrate with a standardized base (e.g., NaOH). If it were a free base, you would titrate with a standardized acid.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[15]
-
Record the pH value after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the point of inflection in the titration curve.[16]
LogP / LogD Determination (Shake-Flask Method)
Principle: The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between an aqueous phase (typically a buffer) and an immiscible organic solvent (typically n-octanol).[5][17][18]
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
n-Octanol (pre-saturated with the aqueous phase)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[17]
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.
-
Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.[18]
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Generalized workflow for physicochemical characterization.
Conclusion
While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. The general properties of trifluoroacetate salts suggest high aqueous solubility, a key parameter for drug development. The detailed experimental protocols provided herein offer standardized methods for determining the essential physicochemical properties of this compound. The successful characterization of these properties is a critical step in evaluating its potential as a lead compound in pharmaceutical research. It is recommended that researchers undertake the experimental determination of these properties to build a comprehensive profile of this molecule.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. scribd.com [scribd.com]
- 4. enamine.net [enamine.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. westlab.com [westlab.com]
- 7. Toxicity and Physicochemical Properties of Trifluoroacetic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Spectroscopic Data Analysis of CAS Number 1373253-22-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document will, therefore, provide a framework for the type of spectroscopic data that would be essential for the characterization of this molecule. It includes standardized tables for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, which are currently unpopulated due to the absence of published experimental results. Furthermore, this guide outlines general experimental protocols for acquiring such data and presents a typical workflow for spectroscopic analysis.
Data Presentation
The following tables are structured to present the key spectroscopic data points that are crucial for the structural elucidation and characterization of a chemical entity like Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |
| Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Ion |
| Data not available | Data not available | Data not available |
Experimental Protocols
In the absence of specific experimental details for CAS number 1373253-22-5, this section provides generalized protocols for the acquisition of the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the proton channel. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) being suitable for this type of molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
The Ascendancy of Chiral Morpholines: A Technical Guide to Their Discovery, Synthesis, and Application
An in-depth exploration of the history, stereoselective synthesis, and pharmacological significance of chiral morpholine derivatives, providing researchers and drug development professionals with a comprehensive resource on this pivotal scaffold.
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a privileged scaffold in the design of numerous therapeutic agents. The introduction of chirality to the morpholine core unlocks a vast and complex chemical space, allowing for fine-tuned interactions with biological targets. This guide delves into the discovery and historical evolution of chiral morpholine derivatives, with a focus on key synthetic strategies, detailed experimental protocols for seminal compounds, and their impact on modern drug discovery.
A Historical Perspective: From Racemates to Enantiopure Drugs
The journey of chiral morpholine derivatives mirrors the broader evolution of stereochemistry in drug development. Initially, many morpholine-containing drugs were developed and marketed as racemic mixtures. However, a deeper understanding of enantioselective pharmacology in the late 20th century, underscored by tragic examples like thalidomide, led to a paradigm shift. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), began to issue guidelines in the 1990s that emphasized the importance of studying the pharmacological and toxicological profiles of individual enantiomers. This spurred the development of innovative asymmetric synthetic methods to produce enantiomerically pure chiral morpholine derivatives, leading to drugs with improved efficacy and safety profiles.
Key Chiral Morpholine Derivatives in Medicine and Agriculture
Several chiral morpholine derivatives have made a significant impact as therapeutic agents and agrochemicals. This section will focus on the discovery, synthesis, and mechanism of action of three prominent examples: Reboxetine, Aprepitant, and Fenpropimorph.
Reboxetine: A Stereoselective Norepinephrine Reuptake Inhibitor
Discovered at Farmitalia-Carlo Erba and first published in 1984, Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[1] It is marketed as a racemic mixture of the (R,R) and (S,S) enantiomers. However, studies have shown that the (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter (NET).[2][3]
Table 1: Quantitative Data for Reboxetine Enantiomers
| Parameter | (S,S)-Reboxetine | (R,R)-Reboxetine | Reference |
| NET Inhibitory Potency | High | Low (130-fold lower than (S,S)) | [3] |
| Absolute Bioavailability | ~102% | ~92% | [4] |
| Steady-State S,S/R,R Ratio in Plasma | \multicolumn{2}{c | }{0.22 - 0.88 (Median: 0.5)} | [5] |
A stereospecific synthesis of (S,S)-Reboxetine has been developed starting from commercially available (S)-3-amino-1,2-propanediol, achieving a 99% enantiomeric excess (ee).[2]
Step 1: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride in a mixture of acetonitrile and methanol to yield an amide intermediate. This intermediate is then cyclized by treatment with potassium tert-butoxide in tert-amyl alcohol to afford (S)-5-(hydroxymethyl)morpholin-3-one.[2]
Step 2: Reduction and Protection The morpholinone is reduced using a hydride reducing agent to give (S)-2-(hydroxymethyl)morpholine. The resulting amine is then protected, for example, with a Boc group.[2]
Step 3: Oxidation to the Aldehyde The protected (S)-2-(hydroxymethyl)morpholine is selectively oxidized to the corresponding aldehyde.[2]
Step 4: Phenylation and Separation of Diastereomers The aldehyde is treated with diphenylzinc (Ph2Zn), generated in situ from phenylmagnesium bromide and zinc bromide, to yield a mixture of (2S,3S) and (2S,3R) diastereomeric alcohols. These diastereomers are then separated by flash chromatography.[2]
Step 5: Arylation The (2S,3S)-alcohol is reacted with 1-ethoxy-2-fluorobenzene in the presence of a strong base to introduce the 2-ethoxyphenoxy group via nucleophilic aromatic substitution.[6]
Step 6: Deprotection The protecting group on the morpholine nitrogen is removed using an acid, such as trifluoroacetic acid, to yield (S,S)-Reboxetine.[2]
Aprepitant: A Neurokinin-1 Receptor Antagonist with Three Chiral Centers
Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[7] A key feature of this molecule is its complex stereochemistry, possessing three chiral centers. The development of a highly stereoselective synthesis was a significant achievement in process chemistry.[8]
Table 2: Quantitative Data for Aprepitant
| Parameter | Value | Reference |
| Human NK1 Receptor Binding Affinity (IC50) | 0.1 nM | [9] |
| Selectivity for NK1 vs. NK2 Receptor | ~45,000-fold | [9] |
| Selectivity for NK1 vs. NK3 Receptor | ~3,000-fold | [9] |
A highly efficient synthesis of Aprepitant has been developed by Merck, featuring a crystallization-induced diastereoselective transformation.[10]
Step 1: Asymmetric Hydrogenation A key building block, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is synthesized via asymmetric transfer hydrogenation of the corresponding ketone, achieving an enantiomeric excess of >99% after purification.[8]
Step 2: Stereoselective Acetalization An enantiopure oxazinone is coupled with the chiral alcohol from Step 1 in a Lewis acid-catalyzed trans-acetalization reaction. This step sets one of the stereocenters on the morpholine ring.[8]
Step 3: Inversion of Stereocenter A subsequent step involves the inversion of an adjacent chiral center on the morpholine ring to establish the desired cis-relationship of the substituents.[8]
Step 4: Final Assembly The resulting chiral morpholine intermediate is then coupled with 5-(chloromethyl)-1,2,4-triazol-3-one to complete the synthesis of Aprepitant.[11]
Aprepitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system. This inhibition prevents the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.
Fenpropimorph: A Chiral Fungicide Targeting Sterol Biosynthesis
Fenpropimorph is a systemic morpholine fungicide widely used in agriculture, particularly on cereal crops.[12] It functions by inhibiting two key enzymes in the fungal sterol biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase.[13] Fenpropimorph is used as a racemate, although studies have suggested that the enantiomers may exhibit different levels of fungicidal activity.
Table 3: Quantitative Data for Fenpropimorph
| Parameter | Observation | Reference |
| Primary Target Enzymes | Sterol Δ14-reductase and Δ8→Δ7-isomerase | [13] |
| Effect on Fungal Growth | Inhibition of ergosterol biosynthesis, leading to cell proliferation arrest | [13] |
| Enantioselective Activity | Some studies suggest differential activity between enantiomers | [14] |
Fenpropimorph disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting key enzymes in the pathway, it leads to the accumulation of abnormal sterols and a depletion of ergosterol, ultimately arresting fungal growth.
Broader Synthetic Strategies and Other Notable Derivatives
The synthesis of chiral morpholines is a rich and evolving field. Beyond the specific examples detailed above, a variety of asymmetric methods have been developed, often categorized by when the stereocenter is introduced: before, during, or after the cyclization to form the morpholine ring.[15]
References
- 1. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 12. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to Constrained Amino Acids for Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The field of peptide therapeutics holds immense promise, but the inherent limitations of natural peptides—such as poor stability and low bioavailability—present significant hurdles.[1][2] Constraining the conformational flexibility of peptides by incorporating modified amino acids is a powerful strategy to overcome these challenges.[3][4] This guide provides a technical overview of constrained amino acids, their impact on peptide structure, and their application in modern drug design.
The Rationale for Conformational Constraint
Linear peptides are often too flexible, leading to a high entropic penalty upon binding to their target and susceptibility to enzymatic degradation.[1][5] By "locking" a peptide into its bioactive conformation, constrained amino acids can significantly enhance several key properties:[1][4]
-
Increased Binding Affinity and Potency: Pre-organizing the peptide into its active shape reduces the energy required for target binding.[1]
-
Enhanced Proteolytic Stability: A rigid structure can prevent the peptide from fitting into the active sites of proteases, thereby increasing its half-life.[2][5][6]
-
Improved Target Specificity: A constrained conformation is less likely to bind to off-target receptors, reducing potential side effects.[5]
These advantages make constrained peptides highly attractive for targeting challenging protein-protein interactions (PPIs), which are often characterized by large, flat interfaces difficult for small molecules to disrupt.[1][7]
Classification of Constrained Amino Acids
Constrained amino acids can be broadly categorized based on the method used to restrict their conformational freedom.
Caption: Classification of major strategies for constraining peptide conformation.
-
Backbone Constraints: These involve cyclization of the entire peptide backbone, such as head-to-tail or side-chain-to-backbone linkages.[8] Peptide stapling, which introduces a covalent bridge between amino acid side chains (often to stabilize an α-helix), is another key technique in this category.[8]
-
Side-Chain Constraints (Local): These modifications restrict the dihedral angles (χ angles) of a single amino acid side chain.[9][10] This can be achieved by incorporating cyclic amino acids or creating lactam bridges.
-
α-Carbon Modification: Introducing substituents on the α-carbon, such as in α-aminoisobutyric acid (Aib), sterically hinders rotation around the φ and ψ backbone dihedral angles.[11] N-methylation of the backbone amide also introduces conformational restriction.[2]
Quantitative Impact on Peptide Conformation
The introduction of constrained amino acids has a predictable and quantifiable effect on the local and global conformation of a peptide. The Ramachandran plot, which maps the allowed φ and ψ dihedral angles, is dramatically altered by these modifications.
| Amino Acid Type | Constraint Mechanism | Typical φ (phi) Angles | Typical ψ (psi) Angles | Favored Secondary Structure |
| Proline (Pro) | Cyclic side-chain links to backbone nitrogen | ~ -60° | ~ -45° (trans) or ~ +145° (cis) | β-turns, Polyproline II helix[12] |
| α-Aminoisobutyric Acid (Aib) | α,α-disubstitution (gem-dimethyl) | ±57° | ±47° | 3₁₀-helix, α-helix[11] |
| N-Methylated Amino Acids | Methyl group on backbone amide nitrogen | Varies; restricts ψ angle | Varies; restricts ψ angle | Reduces H-bonding potential, disrupts helices/sheets |
| Lactam-Bridged Dipeptides | Covalent bridge between side chains | Varies by ring size | Varies by ring size | Induces stable β-turns[13] |
Table 1: Influence of common constrained amino acids on backbone dihedral angles and resulting secondary structure preference.
Experimental Protocols and Workflows
The development of a constrained peptide therapeutic involves a multi-step process encompassing synthesis, purification, and bioactivity assessment.
Caption: A typical workflow for the design and validation of constrained peptides.
1. Synthesis of Constrained Amino Acids: Many constrained building blocks are synthesized via multi-step organic chemistry routes. For example, the synthesis of lactam-constrained building blocks can be achieved through asymmetric routes involving palladium-catalyzed reactions to control stereochemistry.[13] Other methods include radical-based syntheses for creating ring-constrained γ-amino acids.[14]
-
Protocol: Asymmetric Synthesis of a Lysine Analogue
-
Starting Material: 4-hydroxy proline.
-
Key Steps: The synthesis proceeds through a series of protection, activation, reduction, and deprotection steps. For instance, an intermediate can be subjected to reduction with PtO₂ and H₂ in the presence of Boc₂O to yield an N-Boc carbamate.[12]
-
Hydrogenolysis: Removal of protecting groups like Cbz and benzyl is often accomplished using H₂ and a Palladium on carbon (Pd-C) catalyst.[12]
-
Final Protection: The free amine is protected with an Fmoc group (e.g., using Fmoc-OSu) to make the amino acid compatible with standard solid-phase peptide synthesis (SPPS).[12]
-
2. Solid-Phase Peptide Synthesis (SPPS): This is the standard method for assembling peptides. Protected constrained amino acids are incorporated sequentially onto a solid resin support.
-
Protocol: N-Terminal Acetylation for Stability
-
Resin Preparation: After the final amino acid is coupled and its Fmoc protecting group is removed, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) to remove residual piperidine.[15]
-
Acetylation: Add a solution of 10% (v/v) Acetic Anhydride in DMF to the resin, ensuring the resin is fully suspended.[15]
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[15]
-
Wash: Drain the acetylation solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM) and Methanol (MeOH) to remove excess reagents.[15]
-
3. Peptide Stability Assay in Human Serum: Assessing a peptide's half-life is critical for determining its therapeutic potential.
-
Protocol: In Vitro Serum Stability Assay
-
Incubation: Incubate the purified peptide at a known concentration (e.g., 1 mg/mL) in human serum at 37°C.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[15]
-
Protein Precipitation: To stop enzymatic degradation, precipitate serum proteins by adding an organic solvent mixture (e.g., acetonitrile).[16][17] Note: Precipitation with strong acids can lead to significant analyte loss.[16][17][18]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining.[19]
-
Half-Life Calculation: Plot the percentage of intact peptide versus time to calculate the degradation half-life (t₁/₂).
-
Application in Modulating Biological Pathways
Constrained peptides are highly effective at modulating signaling pathways, particularly those mediated by protein-protein interactions. For example, they can be designed to mimic one protein's binding epitope to inhibit its interaction with another protein.
Integrins are cell surface receptors involved in cell adhesion. Disrupting specific integrin interactions is a key strategy in cancer therapy. A cyclic peptide could be designed to block the binding of a native ligand to an integrin like α3β1, thereby inhibiting downstream signaling related to cell adhesion and metastasis.[1]
Caption: A constrained peptide blocks a native ligand from binding to an integrin receptor.
By introducing conformational constraints, researchers can transform labile, poorly specific peptides into potent, stable, and highly selective drug candidates, paving the way for new therapeutics against a wide range of diseases.[1][3]
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 11. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical‐Based Synthesis and Modification of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Basicity and pKa of Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of methyl morpholine-2-carboxylate. Due to the absence of experimentally determined pKa values in the current literature for this specific compound, this document focuses on predicted values, the influence of its structural features on basicity, and detailed experimental protocols for its empirical determination.
Executive Summary
Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl ester at the 2-position. The basicity of this molecule is primarily attributed to the secondary amine within the morpholine ring. The electron-withdrawing effect of the adjacent ether oxygen and the C-2 methyl carboxylate group is expected to reduce the basicity of the nitrogen atom compared to unsubstituted morpholine. This guide provides an estimated pKa value based on related structures and outlines detailed methodologies for its experimental determination, which is crucial for applications in medicinal chemistry and drug development where ionization state significantly influences pharmacokinetic and pharmacodynamic properties.
Predicted Basicity and pKa
While no experimental pKa value for methyl morpholine-2-carboxylate has been reported, an estimation can be made by considering the pKa of structurally related compounds.
-
Morpholine: The parent compound, morpholine, has a reported pKa of approximately 8.33-8.49 for its conjugate acid.[1][2][3]
-
N-Methylmorpholine: The N-alkylation of morpholine slightly decreases the basicity, with N-methylmorpholine having a reported pKa of 7.38 for its conjugate acid.[4] This decrease is contrary to the usual base-strengthening effect of alkyl groups and may be attributed to steric hindrance to solvation of the conjugate acid.
-
Effect of the Methyl Carboxylate Group: The methyl carboxylate group at the 2-position is an electron-withdrawing group. This inductive effect will decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the conjugate acid.
Considering these factors, the pKa of the conjugate acid of methyl morpholine-2-carboxylate is predicted to be lower than that of morpholine. The protonation site is unequivocally the nitrogen atom of the morpholine ring.
Table 1: pKa Values of Methyl Morpholine-2-carboxylate and Related Compounds
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Morpholine | C₄H₉NO | 8.33 - 8.49 | [1][2][3] |
| N-Methylmorpholine | C₅H₁₁NO | 7.38 | [4] |
| Methyl morpholine-2-carboxylate | C₆H₁₁NO₃ | Not Experimentally Determined (Predicted to be < 8.3) | N/A |
Computational software such as ACD/pKa DB and MarvinSketch can provide more precise in-silico predictions.[5][6] These tools utilize large databases of experimental pKa values and employ algorithms based on Hammett-type equations to estimate the pKa of novel compounds.[7][8]
Experimental Protocols for pKa Determination
For accurate determination of the pKa of methyl morpholine-2-carboxylate, potentiometric titration and UV-Vis spectrophotometry are recommended methods.[2][9]
Potentiometric Titration
This is a highly reliable and widely used method for pKa determination.[9]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[10]
Detailed Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of methyl morpholine-2-carboxylate in deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, though this can slightly alter the pKa value.[11]
-
Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[10][12]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[12]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled vessel.
-
Add the ionic strength adjuster.
-
If titrating the base with acid, start the titration with the analyte solution. If titrating the conjugate acid with a base, first acidify the analyte solution to approximately pH 2 with 0.1 M HCl.[12]
-
Incrementally add the titrant (e.g., 0.1 M NaOH) in small, precise volumes.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
-
For more accurate results, calculate the first or second derivative of the titration curve. The peak of the first derivative or the zero crossing of the second derivative corresponds to the equivalence point.
-
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center and require a smaller amount of sample.[13]
Principle: The ultraviolet absorption spectrum of a compound often changes with its ionization state. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be determined.[14][15]
Detailed Methodology:
-
Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of methyl morpholine-2-carboxylate in a suitable solvent (e.g., DMSO).[13]
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.
-
-
Procedure:
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).[13]
-
Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated species, and AB is the absorbance of the deprotonated species.
-
Visualizations
Logical Relationship of Basicity
Caption: Factors affecting the basicity of the target molecule.
Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The basicity of methyl morpholine-2-carboxylate is a critical parameter for its application in research and development, particularly in the pharmaceutical industry. While experimental data is currently unavailable, a reasoned estimation places its pKa below that of morpholine due to the electron-withdrawing nature of the C-2 substituent. For precise and reliable values, experimental determination via potentiometric titration or UV-Vis spectrophotometry is essential. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to accurately characterize the ionization behavior of this and similar molecules.
References
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijper.org [ijper.org]
Methodological & Application
Application Notes and Protocols for the Use of Methyl Morpholine-2-Carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve pharmacokinetic properties, and constrain peptide conformation to increase receptor affinity and selectivity. Morpholine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, and its ester, methyl morpholine-2-carboxylate, serve as valuable building blocks for creating novel peptidomimetics. This document provides detailed protocols and application notes for the incorporation of Fmoc-morpholine-2-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The protocols outlined are based on established methodologies for peptide synthesis.
Data Presentation
The successful incorporation of Fmoc-morpholine-2-carboxylic acid into a peptide chain relies on standard coupling and deprotection steps common to Fmoc-based solid-phase peptide synthesis. The following table summarizes the key reagents and their typical molar equivalents used in the coupling reaction.
| Reagent/Component | Abbreviation | Molar Equivalents (relative to resin loading) | Purpose |
| Fmoc-morpholine-2-carboxylic acid | - | 3.0 | Building block to be incorporated |
| N,N'-Diisopropylcarbodiimide | DIC | 3.0 | Activating agent for the carboxylic acid |
| Hydroxybenzotriazole | HOBt | 3.0 | Activation additive to suppress racemization |
| Dimethylformamide | DMF | - | Solvent |
| Piperidine | - | 25% in DMF | Reagent for Fmoc-deprotection |
| Dichloromethane | DCM | - | Solvent for washing |
| Diisopropylethylamine | DIEA | - | Base (used in some coupling protocols) |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating a morpholine-2-carboxylic acid residue. These procedures can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in a reaction vessel.
-
Add enough Dichloromethane (DCM) to cover the resin and allow it to swell for 20-30 minutes.
-
Drain the DCM and wash the resin three times with Dimethylformamide (DMF) to prepare it for the first coupling step.
Protocol 2: Fmoc-Deprotection
-
To the swelled and washed resin, add a 25% solution of piperidine in DMF.
-
Agitate the mixture at room temperature for 20 minutes to ensure complete removal of the Fmoc protecting group.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of a free primary amine.
Protocol 3: Coupling of Fmoc-morpholine-2-carboxylic acid
This protocol details the incorporation of the morpholine-2-carboxylic acid building block into the growing peptide chain.
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-morpholine-2-carboxylic acid and 3.0 equivalents of HOBt in DMF.
-
Add 3.0 equivalents of DIC to the solution and allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin from Protocol 2.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin test. If the test remains positive, the coupling can be extended or repeated.
-
Once the coupling is complete (negative ninhydrin test), drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection or the final cleavage step.
Protocol 4: Final Cleavage and Deprotection
-
After the final Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the other amino acids in the sequence. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows and chemical logic in the solid-phase synthesis of peptides containing morpholine-2-carboxylic acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-morpholine-2-carboxylic acid.
Caption: Logical relationship of reactants and reagents in the coupling step.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Morpholine and its derivatives are important structural motifs in many pharmaceuticals. The enantiomerically pure forms of substituted morpholines are often required for the development of safe and effective drug candidates. This document provides detailed application notes and protocols for the chiral resolution of racemic Methyl morpholine-2-carboxylate, a key intermediate for various bioactive molecules. Two primary methods are detailed: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).
Enzymatic Kinetic Resolution (EKR) of Racemic Methyl Morpholine-2-carboxylate
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture. In the case of a racemic ester, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers.
Principle
The kinetic resolution of racemic Methyl morpholine-2-carboxylate using a lipase proceeds via the enantioselective hydrolysis of one of the ester enantiomers. For example, a lipase might selectively hydrolyze the (R)-ester to (R)-morpholine-2-carboxylic acid, leaving the (S)-methyl morpholine-2-carboxylate unreacted. The resulting mixture of the carboxylic acid and the ester can then be separated based on their different chemical properties (e.g., by acid-base extraction).
dot
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
This protocol is a general guideline. Optimization of parameters such as enzyme, solvent, pH, and temperature is recommended for achieving high enantioselectivity and yield.
Materials:
-
Racemic Methyl morpholine-2-carboxylate
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)[1]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Reaction vessel with temperature control and stirring
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add racemic Methyl morpholine-2-carboxylate (1.0 eq.).
-
Add phosphate buffer (e.g., 10-20 volumes relative to the substrate).
-
Add an organic co-solvent like MTBE (e.g., 10-20% v/v) if needed to improve substrate solubility.
-
Adjust the pH of the mixture to the optimal pH for the chosen lipase (typically pH 7.0-8.0 for many lipases) using a dilute acid or base.
-
Add the immobilized lipase (e.g., 10-50% w/w of the substrate).
-
-
Reaction Monitoring:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours).
-
Analyze the aliquots by chiral HPLC or chiral GC to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for both the unreacted ester and the formed acid.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted (S)-Methyl morpholine-2-carboxylate with an organic solvent (e.g., MTBE or ethyl acetate).
-
Combine the organic layers, wash with saturated NaHCO₃ solution to remove any residual acid, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-ester.
-
Acidify the aqueous layer from the initial extraction to pH 2-3 with 1 M HCl.
-
Extract the (R)-morpholine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine these organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-acid.
-
Data Presentation
The following table illustrates hypothetical data for the optimization of the enzymatic resolution.
| Entry | Lipase Source | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) |
| 1 | Candida antarctica B | None | 30 | 8 | 48 | >99 | 96 |
| 2 | Pseudomonas cepacia | MTBE (10%) | 35 | 6 | 51 | 98 | >99 |
| 3 | Candida rugosa | Toluene (10%) | 30 | 12 | 45 | 92 | 88 |
| 4 | Burkholderia sp. | None | 40 | 5 | 50 | 97 | 97 |
Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[2] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This method can be used for both analytical quantification of enantiomeric purity and for preparative isolation of enantiomers.
Principle
A racemic mixture of Methyl morpholine-2-carboxylate is injected into an HPLC system equipped with a chiral column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of the chiral stationary phase and the mobile phase is crucial for achieving a good separation.
dot
Caption: Chiral HPLC Separation Workflow.
Experimental Protocol for Method Development
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phases: A screening approach is recommended. Start with polysaccharide-based columns which are broadly applicable.
-
CHIRALPAK® IA, IB, IC, etc. (amylose derivatives)
-
CHIRALCEL® OD, OJ, etc. (cellulose derivatives)
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures. A small amount of an additive like diethylamine (DEA) for a basic analyte or trifluoroacetic acid (TFA) for an acidic analyte may be required.
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium bicarbonate, phosphate).
General Screening Procedure:
-
Sample Preparation: Dissolve a small amount of racemic Methyl morpholine-2-carboxylate in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Screening:
-
Screen several chiral columns with a standard set of mobile phases.
-
A typical starting condition for normal phase is 90:10 Heptane:Isopropanol at a flow rate of 1 mL/min.
-
Monitor the separation at a suitable UV wavelength (e.g., 210-220 nm).
-
-
Method Optimization:
-
Once a promising column and mobile phase system are identified (showing at least partial separation), optimize the separation by:
-
Adjusting the mobile phase composition: Vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., heptane).
-
Changing the alcohol modifier: Sometimes switching from isopropanol to ethanol can improve resolution.
-
Varying the additive concentration: Optimize the concentration of DEA or TFA if used.
-
Adjusting the flow rate and temperature: Lower flow rates and temperatures can sometimes improve resolution.
-
-
Preparative HPLC
Once an analytical method is developed with good resolution, it can be scaled up to preparative HPLC for the isolation of larger quantities of each enantiomer. This involves using a larger diameter column with the same stationary phase and adjusting the flow rate and sample loading accordingly.
Data Presentation
The following table shows hypothetical screening results for the chiral HPLC method development.
| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Retention Time (min) |
| CHIRALPAK® IA | Heptane/IPA (90/10) | 1.0 | 1.8 | 8.2, 9.5 |
| CHIRALPAK® IB | Heptane/IPA (90/10) | 1.0 | No Separation | - |
| CHIRALCEL® OD | Heptane/EtOH (85/15) | 1.0 | 2.5 | 10.1, 12.3 |
| CHIRALCEL® OJ | ACN/MeOH (50/50) | 0.8 | 1.2 | 6.5, 7.1 |
IPA = Isopropanol, EtOH = Ethanol, ACN = Acetonitrile, MeOH = Methanol
Conclusion
Both enzymatic kinetic resolution and chiral HPLC are viable and powerful methods for obtaining enantiomerically pure Methyl morpholine-2-carboxylate. The choice of method will depend on factors such as the required scale of separation, available equipment, and cost considerations. EKR is often advantageous for larger scale preparations due to its potential for lower solvent consumption and the reusability of the enzyme. Chiral HPLC is an excellent choice for both analytical and preparative scale separations, offering high purity and a more direct separation without chemical modification of one enantiomer. For any application, careful optimization of the experimental conditions is crucial to achieve the desired purity and yield.
References
Asymmetric Synthesis of (R)-Methyl Morpholine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-Methyl morpholine-2-carboxylate, a valuable chiral building block in medicinal chemistry. Two primary strategies are presented: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation. These methods offer robust and scalable routes to the target molecule with high enantiopurity.
Introduction
The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The stereochemistry of substituents on the morpholine ring is often critical for biological activity, making enantioselective synthesis a key area of research. (R)-Methyl morpholine-2-carboxylate serves as a versatile intermediate for the synthesis of complex molecules with defined stereochemistry at the C2 position. This document outlines two effective methods for its preparation, providing detailed protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two distinct and highly efficient asymmetric strategies for the synthesis of (R)-Methyl morpholine-2-carboxylate are detailed below.
Strategy 1: Enzymatic Kinetic Resolution of Racemic N-Boc-n-butyl-morpholine-2-carboxylate
This strategy involves the synthesis of a racemic morpholine-2-carboxylate ester, followed by a highly selective enzyme-catalyzed kinetic resolution. The desired (R)-enantiomer of the ester remains unreacted and can be isolated with high enantiomeric excess. Subsequent hydrolysis and esterification yield the final product.
Caption: Workflow for Enzymatic Kinetic Resolution.
Strategy 2: Asymmetric Hydrogenation of N-Boc-dehydromorpholine-2-carboxylate
This approach relies on the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. A chiral rhodium catalyst, such as one bearing the SKP ligand, facilitates the enantioselective addition of hydrogen across the double bond to yield the desired (R)-enantiomer with high efficiency and stereocontrol.[1][2][3][4]
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a common motif in numerous biologically active molecules and approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The C2-stereocenter and the carboxylate functionality of (S)-methyl morpholine-2-carboxylate make it a valuable chiral building block for the synthesis of more complex molecules with specific stereochemical requirements, which are crucial for target binding and pharmacological activity.
These application notes provide detailed protocols for the asymmetric synthesis of (S)-Methyl morpholine-2-carboxylate, focusing on a robust and highly enantioselective method: the asymmetric hydrogenation of a dehydromorpholine precursor. An alternative organocatalytic route is also presented. The information is intended to guide researchers in the efficient and stereocontrolled synthesis of this important chiral intermediate.
Key Synthetic Strategies
The primary and most recommended strategy for the synthesis of (S)-Methyl morpholine-2-carboxylate is the asymmetric hydrogenation of the corresponding unsaturated precursor, methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate. This method offers high yields and excellent enantioselectivity. An alternative multi-step organocatalytic approach is also described, providing another viable route to the target molecule.
Primary Method: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This approach involves two main stages: the synthesis of the unsaturated precursor and its subsequent asymmetric hydrogenation.
Stage 1: Synthesis of Methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate
The synthesis of the dehydromorpholine precursor can be achieved through a condensation and cyclization reaction. A general procedure is outlined below.
Experimental Protocol:
-
Reaction Setup: To a solution of a suitable starting material, such as methyl 2-amino-3-hydroxypropanoate, in an appropriate solvent like dichloromethane (DCM), add an equimolar amount of a glyoxal derivative.
-
Condensation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Cyclization: Add a dehydrating agent, such as magnesium sulfate, and continue stirring overnight to promote the cyclization to the 3,4-dihydro-2H-1,4-oxazine ring system.
-
Work-up and Purification: Filter the reaction mixture to remove the dehydrating agent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate.
Stage 2: Asymmetric Hydrogenation
The key to inducing chirality is the use of a chiral catalyst during the hydrogenation of the C=N bond of the dehydromorpholine precursor. Rhodium complexes with chiral bisphosphine ligands have proven to be highly effective for this transformation.[1][2]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as [Rh(cod)2]SbF6, and a chiral bisphosphine ligand (e.g., (R,R,R)-SKP) in a degassed solvent (e.g., dichloromethane, DCM) is prepared.
-
Reaction Setup: The substrate, methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate, is dissolved in the same degassed solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (S)-Methyl morpholine-2-carboxylate.
Data Presentation: Asymmetric Hydrogenation
| Substrate | Catalyst/Ligand | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 50 | 50 | >99 | 98 | [1][3] |
| N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 50 | 50 | >99 | 97 | [1][3] |
| N-Ac-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 50 | 50 | >99 | 96 | [1][3] |
Note: The data presented is for analogous 2-substituted dehydromorpholines, as specific data for the methyl carboxylate derivative is not available. However, similar high yields and enantioselectivities are expected.
Alternative Method: Organocatalytic Synthesis
An alternative, multi-step approach utilizes organocatalysis to establish the stereocenter at the C2 position.[4] This method involves the enantioselective α-chlorination of a suitable aldehyde, followed by reductive amination and cyclization.
Experimental Workflow:
-
Enantioselective α-Chlorination: An appropriate aldehyde is subjected to α-chlorination using a source of electrophilic chlorine (e.g., N-chlorosuccinimide) in the presence of a chiral amine catalyst (e.g., a prolinol derivative).
-
Reduction: The resulting α-chloroaldehyde is immediately reduced to the corresponding 2-chloro alcohol using a mild reducing agent like sodium borohydride to prevent racemization.
-
Reductive Amination and Cyclization: The 2-chloro alcohol is then reacted with an amino alcohol (e.g., ethanolamine) under reductive amination conditions. The resulting intermediate undergoes intramolecular cyclization to form the morpholine ring.
-
Functional Group Manipulation: The substituent at the C2 position is then converted to a methyl carboxylate group through standard organic transformations.
Data Presentation: Organocatalytic Synthesis of C2-Functionalized Morpholines
| C2-Substituent | Overall Yield (%) | ee (%) | Reference |
| Benzyl | 55 | 98 | [4] |
| Isobutyl | 45 | 96 | [4] |
| Cyclohexylmethyl | 60 | 98 | [4] |
Note: The data represents the synthesis of various C2-alkyl substituted morpholines via this organocatalytic route. The overall yield for (S)-Methyl morpholine-2-carboxylate would depend on the efficiency of the final functional group manipulation steps.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Morpholine-2-carboxylate as a Proline Surrogate in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are crucial tools in drug discovery, designed to mimic natural peptides while offering improved stability, bioavailability, and receptor selectivity. Proline, a unique secondary amino acid, imparts significant conformational constraints on peptide backbones, often inducing turns and specific secondary structures essential for biological activity. However, the native proline residue can be a liability, susceptible to enzymatic degradation and contributing to unfavorable pharmacokinetic profiles.
Methyl morpholine-2-carboxylate emerges as a promising proline surrogate, offering a rigid scaffold that can mimic the conformational properties of proline while introducing novel physicochemical characteristics. The morpholine ring system, with its inherent conformational preferences, can effectively orient peptide side chains and backbone functionalities. This document provides an overview of the application of methyl morpholine-2-carboxylate in peptidomimetics, including synthetic protocols, and comparative data where available.
Data Presentation
Table 1: Comparative Biological Activity (Hypothetical)
| Peptide Sequence | Target | IC₅₀ / EC₅₀ (Proline) | IC₅₀ / EC₅₀ (Methyl Morpholine-2-carboxylate) | Fold Change |
| Ac-Tyr-Pro -Phe-NH₂ | Opioid Receptor | [Insert Value] | [Insert Value] | [Calculate] |
| H-Arg-Gly-Asp-Pro -OH | Integrin αvβ₃ | [Insert Value] | [Insert Value] | [Calculate] |
Table 2: Comparative Conformational Parameters from NMR Spectroscopy (Hypothetical)
| Peptide Sequence | Residue | Dihedral Angle (Φ) | Dihedral Angle (Ψ) | cis/trans Isomer Ratio |
| Ac-Ala-Pro -Ala-NH₂ | Proline | [Insert Value] | [Insert Value] | [Insert Ratio] |
| Ac-Ala-(Me-Morph) -Ala-NH₂ | Methyl Morpholine-2-carboxylate | [Insert Value] | [Insert Value] | [Insert Ratio] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of similar compounds and standard solid-phase peptide synthesis (SPPS) techniques. Researchers should optimize these protocols for their specific target sequences and available instrumentation.
Protocol 1: Synthesis of N-Fmoc-Methyl Morpholine-2-carboxylate
This protocol is adapted from the synthesis of the analogous morpholine-3-carboxylic acid derivative.
Materials:
-
(S)- or (R)-2-Amino-3-hydroxypropanoic acid methyl ester hydrochloride (Serine methyl ester hydrochloride)
-
Glyoxal dimethyl acetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Hydrochloric acid (1 M)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
Dissolve serine methyl ester hydrochloride (1.0 eq) and glyoxal dimethyl acetal (1.2 eq) in DCM.
-
Add DIPEA (2.5 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the N-substituted serine methyl ester.
-
-
Cyclization and Fmoc Protection:
-
The crude product from the previous step can be cyclized under acidic conditions to form the morpholine ring. This step may require optimization.
-
Alternatively, proceed with Fmoc protection of the secondary amine. Dissolve the N-substituted serine methyl ester (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the mixture with ethyl acetate. Wash the organic layer with 1 M HCl and brine, dry over Na₂SO₄, and concentrate.
-
The resulting Fmoc-protected intermediate can then be cyclized.
-
-
Saponification:
-
Dissolve the Fmoc-protected methyl morpholine-2-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, N-Fmoc-methyl morpholine-2-carboxylate.
-
Protocol 2: Incorporation of N-Fmoc-Methyl Morpholine-2-carboxylate into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard Fmoc-SPPS cycle for coupling the custom-synthesized amino acid.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N-Fmoc-protected amino acids
-
N-Fmoc-methyl morpholine-2-carboxylate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
DCM
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of N-Fmoc-Methyl Morpholine-2-carboxylate:
-
In a separate vial, dissolve N-Fmoc-methyl morpholine-2-carboxylate (3-5 eq), OxymaPure® or HOBt (3-5 eq) in DMF.
-
Add DIC (3-5 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Coupling times for this sterically hindered amino acid may need to be extended.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and then with DCM.
-
Dry the resin under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Logical Workflow for Peptidomimetic Design and Evaluation
Caption: Development workflow for proline surrogate peptidomimetics.
Signaling Pathway Involvement (Hypothetical)
As specific signaling pathways for methyl morpholine-2-carboxylate peptidomimetics are yet to be elucidated, the following diagram represents a generic signaling cascade that could be modulated by a peptidomimetic targeting a G-protein coupled receptor (GPCR), a common target for peptide ligands.
Application of Methyl Morpholine-2-Carboxylate in Drug Discovery: A Chiral Building Block for Novel Therapeutics
Introduction
Methyl morpholine-2-carboxylate is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its inherent chirality and the presence of multiple functional groups make it an attractive starting material for the development of novel therapeutics. The morpholine ring, a privileged structure in drug discovery, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3][4] This application note will detail the use of a derivative of methyl morpholine-2-carboxylate in the synthesis of potent monoamine reuptake inhibitors, highlighting its role in generating enantiomerically pure drug candidates.
Application in the Synthesis of Reboxetine Analogs
A significant application of the morpholine-2-carboxylate scaffold is in the synthesis of analogs of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[5] The key to this synthesis is the generation of enantiomerically pure morpholine-2-carboxylic acid derivatives through enzymatic kinetic resolution, which then serve as chiral synthons for the final products.
Data Presentation
The following table summarizes the in vitro biological activity of Reboxetine, a commercially available drug, and its analogs synthesized using the chiral morpholine-2-carboxylate scaffold. The data showcases the high affinity and selectivity of these compounds for the norepinephrine transporter (NET).
| Compound | Target | IC50 (nM) | Reference |
| Reboxetine | Norepinephrine Transporter (NET) | 8.5 | [1] |
| Dopamine Transporter (DAT) | 89,000 | [1] | |
| Serotonin Transporter (SERT) | 6,900 | [1] | |
| Analog 1 (WAY-266809) | Norepinephrine Transporter (NET) | 1.2 | |
| Dopamine Transporter (DAT) | >10,000 | ||
| Serotonin Transporter (SERT) | 1,200 |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate
This protocol describes the enantioselective hydrolysis of a racemic morpholine-2-carboxylate derivative using Candida rugosa lipase to obtain the enantiomerically pure (R)-ester and (S)-acid, which are precursors to the chiral N-Boc-morpholine-2-carboxylic acids.[5]
Materials:
-
Racemic n-butyl 4-benzylmorpholine-2-carboxylate
-
Candida rugosa lipase
-
tert-Butyl methyl ether (t-BuOMe)
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
Prepare a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (50 g, 0.18 mol) in t-BuOMe (1 L).
-
In a separate vessel, prepare a solution of Candida rugosa lipase (1 g) in water (1 L).
-
Add the t-BuOMe solution of the substrate to the aqueous enzyme solution.
-
Stir the biphasic mixture vigorously at room temperature for 24–30 hours. Monitor the reaction progress by HPLC.
-
After the reaction reaches approximately 50% conversion, separate the organic and aqueous phases.
-
Wash the aqueous layer with t-BuOMe (0.5 L).
-
Combine the organic layers, wash with water (0.3 L), dry over MgSO4, and evaporate in vacuo to yield the unreacted (R)-ester.
-
Acidify the aqueous phase to precipitate the (S)-acid, which can then be extracted, dried, and purified.
Synthesis of (R,R)-2-[(4-chloro-2-methoxyphenoxy)(phenyl)methyl]morpholine (Reboxetine Analog) from (R)-N-Boc-morpholine-2-carboxylic acid
This protocol outlines the conversion of the enantiomerically pure (R)-N-Boc-morpholine-2-carboxylic acid into a potent reboxetine analog.[5]
Materials:
-
(R)-N-Boc-morpholine-2-carboxylic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalyst)
-
Dichloromethane (DCM)
-
Phenylmagnesium bromide
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
4-chloro-2-methoxyphenol
-
Hydrochloric acid (HCl)
Procedure:
-
Acid Chloride Formation: To a solution of (R)-N-Boc-morpholine-2-carboxylic acid in DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete.
-
Weinreb Amide Formation & Grignard Reaction: Convert the acid chloride to the corresponding Weinreb amide and then react with phenylmagnesium bromide to introduce the phenyl group.
-
Reduction: Reduce the resulting ketone with NaBH4 in MeOH to yield the corresponding alcohol.
-
Mesylation: React the alcohol with MsCl in the presence of TEA in DCM to form the mesylate.
-
Nucleophilic Substitution: Displace the mesylate group with 4-chloro-2-methoxyphenol in the presence of a suitable base to form the ether linkage.
-
Deprotection: Remove the N-Boc protecting group using HCl to yield the final reboxetine analog.
Mandatory Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of action of Reboxetine analogs.
Experimental Workflow for the Synthesis of Chiral Reboxetine Analogs
Caption: Synthesis of chiral Reboxetine analogs.
Conclusion
Methyl morpholine-2-carboxylate serves as a crucial chiral precursor in the synthesis of high-value pharmaceutical compounds. The enzymatic resolution of its derivatives provides an efficient route to enantiomerically pure building blocks, enabling the stereoselective synthesis of potent drug candidates like reboxetine analogs. This approach highlights the importance of combining biocatalysis with traditional organic synthesis in modern drug discovery to access complex and chirally pure molecules with enhanced therapeutic potential. The continued exploration of this and other chiral morpholine scaffolds is expected to yield a new generation of selective and effective therapeutics for a variety of diseases.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Methyl Morpholine-2-carboxylate in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity. Methyl morpholine-2-carboxylate, a cyclic and sterically hindered secondary amino acid derivative, presents unique challenges to standard peptide synthesis protocols. The primary difficulties arise from the steric bulk and the reduced nucleophilicity of the secondary amine within the morpholine ring, which can lead to slow reaction times, incomplete couplings, and potential racemization.[1][2]
This document provides detailed protocols and application notes for the efficient coupling of Methyl morpholine-2-carboxylate and similar hindered amino acids, focusing on the selection of appropriate coupling reagents and optimized reaction conditions to ensure high-yield and high-purity peptide synthesis.
Challenges in Coupling Hindered Amino Acids
The successful formation of a peptide bond hinges on the nucleophilic attack of an amine group on an activated carboxylic acid. The structure of Methyl morpholine-2-carboxylate presents two main obstacles:
-
Steric Hindrance : The cyclic nature and the presence of the methyl ester can physically obstruct the approach of the activated carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain, slowing down the reaction.[2][3]
-
Reduced Nucleophilicity : The secondary amine within the morpholine ring is less nucleophilic than a primary amine, making it a less effective reactant.[2]
These factors necessitate the use of highly reactive, potent coupling reagents that can overcome the activation energy barrier without inducing significant side reactions, particularly racemization.[1][2] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) often result in low yields for such challenging couplings.[2][4]
Recommended Coupling Reagents
For sterically hindered amino acids like Methyl morpholine-2-carboxylate, onium salt-based reagents are the preferred choice due to their high reactivity and efficiency.[2][5] These are broadly categorized into uronium/aminium salts and phosphonium salts.
-
Uronium/Aminium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and HCTU are highly efficient.[5][6] HATU, in particular, is widely used for coupling N-methylated and other hindered amino acids.[1][3] COMU is a newer reagent with comparable efficiency to HATU but with improved safety and solubility profiles.[5]
-
Phosphonium Salts : Reagents like PyBOP, PyAOP, and PyBrOP are also exceptionally effective.[4][6] PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is noted for its high reactivity and is often used for particularly difficult couplings, including those involving N-methyl amino acids.[4][5] PyAOP is also highly effective for coupling N-protected N-methyl amino acids.[3][4]
Quantitative Data: Coupling of N-Methylated Amino Acids
| N-Protected Amino Acid | N-Methyl Amino Acid Ester | Product | Yield (%) |
| Fmoc-Ala-OH | HCl·H-MeLeu-OBzl | Fmoc-Ala-MeLeu-OBzl | 97.6% |
| Cbz-Val-OH | HCl·H-MeVal-OMe | Cbz-Val-MeVal-OMe | 95.4% |
| Fmoc-Val-OH | HCl·H-MeVal-OMe | Fmoc-Val-MeVal-OMe | 88.4% |
| Boc-Pro-OH | HCl·H-MePhe-OBzl | Boc-Pro-MePhe-OBzl | 90.2% |
| Cbz-Phe-OH | HCl·H-MeVal-OMe | Cbz-Phe-MeVal-OMe | 95.6% |
| Fmoc-MeLeu-OH | HCl·H-MeVal-OBzl | Fmoc-MeLeu-MeVal-OBzl | 91.4% |
| Data sourced from Li, P. & Xu, J. C. (2000), Chem. Lett., 29, 204–205.[7] |
Experimental Protocols
The following are generalized solid-phase peptide synthesis (SPPS) protocols optimized for the incorporation of a sterically hindered amino acid like Fmoc-Methyl morpholine-2-carboxylate.
General SPPS Workflow for Difficult Coupling
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: Coupling Using HATU
This protocol is adapted for a standard 0.1 mmol solid-phase synthesis scale.[1]
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Methyl morpholine-2-carboxylate (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Methyl morpholine-2-carboxylate (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Add DIEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For couplings onto another N-methyl or hindered residue, reaction time may need to be extended or a second coupling performed.[1]
-
Monitor the reaction for completeness. The standard ninhydrin test is ineffective for secondary amines; the chloranil test is a suitable alternative.
-
-
Washing:
-
Once the coupling is complete, filter the resin.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
-
Next Cycle: Proceed to the deprotection step for the next amino acid in the sequence. If coupling was incomplete, a second coupling (recoupling) step is recommended before proceeding.[3]
Protocol 2: Coupling Using PyBrOP
This protocol utilizes a highly reactive phosphonium salt-based reagent, ideal for the most challenging coupling steps.[8][9]
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Methyl morpholine-2-carboxylate (2 eq., 0.2 mmol)
-
PyBrOP (2 eq., 0.2 mmol)
-
DIEA (6 eq., 0.6 mmol)
-
DMF or DCM, peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
After deprotection and washing, suspend the resin in DCM (approx. 10 mL per gram of resin).[8]
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Methyl morpholine-2-carboxylate (2 eq.) in DMF or DCM. Add this solution to the resin suspension.[8]
-
Add PyBrOP (2 eq.) to the resin mixture.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add DIEA (6 eq.) and mix the reaction for 1 minute while cold, then allow it to warm to room temperature and continue agitating for 1-2 hours.[8]
-
Monitor the reaction for completeness using the chloranil test.
-
-
Washing:
-
Filter the resin and wash thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove reagents and byproducts.
-
Visualization of Activation and Coupling Mechanism
The following diagram illustrates the key steps in the activation of the carboxylic acid by HATU and its subsequent reaction with the amine to form the peptide bond.
Caption: Activation and coupling pathway using HATU.
Troubleshooting and Optimization
-
Low Coupling Yields : If you observe incomplete coupling (e.g., deletion sequences in the final product), perform a double or triple coupling by repeating the coupling step before proceeding to the next deprotection.[3]
-
Racemization : Racemization is a risk with highly activated amino acids.[5] To minimize this, ensure pre-activation time is kept to a minimum. In cases of severe racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be substituted for DIEA.[2] Using additives like Oxyma Pure can also suppress racemization more effectively than HOBt.[2]
-
Aggregation : Peptide chains containing hindered or hydrophobic residues can aggregate on the solid support, leading to incomplete reactions. Performing the coupling at an elevated temperature (40-60 °C) or using "magic mixture" solvents (e.g., a cocktail of DMF, DCM, and NMP) can help disrupt aggregation.
References
Application Notes and Protocols for Handling Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Disclaimer: Limited specific safety and toxicological data is publicly available for Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Therefore, these handling and safety precautions are based on the potential hazards of its structural components—a morpholine derivative and a trifluoroacetate salt—and on established best practices for handling uncharacterized chemical compounds. A conservative approach assuming high hazard is mandatory. Always consult your institution's specific safety protocols and conduct a thorough risk assessment before handling this compound.
Hazard Identification and Risk Assessment
Given the lack of specific data, this compound should be treated as a potentially hazardous substance. The primary concerns are derived from analogous compounds:
-
Morpholine Derivatives: Often flammable, corrosive, and can cause severe skin and eye damage.[1][2][3][4][5] They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the respiratory tract and damage to the liver and kidneys with prolonged exposure.[1][4]
-
Trifluoroacetate Salts: Can cause skin and eye irritation.[6][7][8] The trifluoroacetic acid counterpart is corrosive.[9][10]
A thorough risk assessment is essential before any experiment.[11][12] This involves identifying potential hazards, evaluating the risks of the planned procedures, and implementing control measures.[11]
Assumed Hazards:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][3][4] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[2][3][5] |
| Eye Damage/Irritation | May cause serious eye damage.[1][2][3][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][5] |
| Flammability | Potentially flammable liquid and vapor.[1][3][5] |
Personal Protective Equipment (PPE)
A high level of personal protective equipment is crucial to safeguard against potential hazards when handling a substance with unknown properties.[13]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.[13][14] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[7][13] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn.[13] |
| Respiratory Protection | Respirator (if necessary) | Use in a certified chemical fume hood is the primary engineering control. If work outside a hood is unavoidable, a respiratory protection analysis should be performed by environmental health and safety personnel.[7][9] |
Handling and Storage Protocols
All handling of this compound must occur in a designated area within a certified chemical fume hood.[11][15]
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of uncharacterized chemical compounds.
Detailed Protocols:
-
Receiving and Storage:
-
Experimental Procedure:
-
Preparation: Before starting, ensure that safety showers and eyewash stations are accessible and have been recently tested.[11] Assemble all necessary equipment and reagents.[11]
-
Handling: Always use this compound within a certified chemical fume hood to minimize inhalation exposure.[15] Use the smallest quantity necessary for the experiment.[12] When not in use, keep all containers with the substance covered.[13]
-
Cleanup: After the experiment, decontaminate all work surfaces with an appropriate solvent.[13] Carefully remove and dispose of PPE, starting with the outer gloves, in a designated hazardous waste container.[13] Wash hands and exposed skin thoroughly with soap and water before leaving the laboratory.[14][17]
-
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is minor and you are trained to handle it, wear appropriate PPE.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal.
-
For solid spills, carefully sweep or shovel into a suitable container for disposal, minimizing dust generation.[6]
-
Ventilate the area and decontaminate the spill site.
-
For major spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[13]
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of hazardous chemical waste.
-
Containment: Collect all waste in designated, leak-proof, and chemically compatible containers.[12] Keep containers closed except when adding waste.[12]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[18]
-
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[12] Use secondary containment to prevent spills.[12]
-
Disposal: Arrange for waste pickup and disposal through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[19]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. msdsdigital.com [msdsdigital.com]
- 5. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cce.caltech.edu [cce.caltech.edu]
- 16. twu.edu [twu.edu]
- 17. ehs.okstate.edu [ehs.okstate.edu]
- 18. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 19. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Scale-Up Synthesis of Enantiopure Methyl Morpholine-2-Carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of enantiopure methyl morpholine-2-carboxylate, a key building block in the development of novel therapeutics. The following sections outline two primary strategies for obtaining the desired enantiomerically pure compound: Asymmetric Hydrogenation of a prochiral precursor and Chiral Resolution of a racemic mixture. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Strategic Approaches to Enantiopure Methyl Morpholine-2-Carboxylate
The synthesis of enantiopure methyl morpholine-2-carboxylate on a large scale requires a robust and efficient method that delivers high enantiomeric excess (ee), good yields, and is economically viable. Two principal strategies have been identified as most promising for industrial application:
-
Asymmetric Hydrogenation: This elegant approach introduces chirality through the catalytic hydrogenation of a prochiral dehydromorpholine precursor. It is often preferred for its high atom economy and potential for high throughput.
-
Chiral Resolution: A classical and reliable method that involves the separation of a racemic mixture of a suitable precursor, typically the corresponding carboxylic acid, by forming diastereomeric salts with a chiral resolving agent.
The choice of strategy will depend on factors such as catalyst availability and cost, throughput requirements, and the specific capabilities of the manufacturing facility.
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize the key quantitative data associated with the two primary synthetic routes to enantiopure methyl morpholine-2-carboxylate.
Table 1: Asymmetric Hydrogenation of Methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate
| Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R)-SKP | Toluene | 50 | 50 | 12 | >95 | up to 99 | [1][2] |
| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | CH₂Cl₂ | 50 | 25 | 24 | >95 | up to 98 | [3] |
Data is representative for 2-substituted dehydromorpholines and analogous systems.
Table 2: Chiral Resolution of Racemic Morpholine-2-carboxylic Acid
| Resolving Agent | Solvent | Crystallization Temp. (°C) | Diastereomeric Salt Yield (%) | Recovered Enantiomer Yield (%) | ee (%) of Recovered Enantiomer | Reference |
| (+)-Tartaric Acid | Methanol | 4 | 40-45 | 85-90 (after liberation) | >98 | [4][5] |
| (-)-Dibenzoyltartaric Acid | Ethanol/Water | Room Temp. | 35-40 | 80-85 (after liberation) | >98 | [6] |
Yields are typical for classical resolutions and may vary based on the specific substrate and conditions.
Experimental Protocols
Method 1: Asymmetric Hydrogenation
This protocol describes the enantioselective synthesis of methyl (R)-morpholine-2-carboxylate via asymmetric hydrogenation of methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate using a rhodium-based catalyst.
Diagram of the Asymmetric Hydrogenation Workflow:
Caption: Workflow for the asymmetric hydrogenation of a prochiral dehydromorpholine ester.
Protocol:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mol%) and (R)-SKP ligand (0.011 mol%) in degassed toluene (10 mL) is stirred for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: A high-pressure autoclave is charged with methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate (1.0 mol) and degassed toluene (100 mL).
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with argon, and then pressurized with hydrogen to 50 atm. The reaction mixture is stirred at 50°C for 12 hours.
-
Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The enantiomeric excess of the crude product is determined by chiral HPLC. If necessary, the product can be further purified by silica gel chromatography.
Method 2: Chiral Resolution
This protocol details the resolution of racemic morpholine-2-carboxylic acid using (+)-tartaric acid, followed by esterification to yield enantiopure methyl morpholine-2-carboxylate.
Diagram of the Chiral Resolution Workflow:
Caption: Workflow for the chiral resolution of racemic morpholine-2-carboxylic acid.
Protocol:
-
Diastereomeric Salt Formation: Racemic morpholine-2-carboxylic acid (1.0 mol) is dissolved in hot methanol (500 mL). A solution of (+)-tartaric acid (0.5 mol) in hot methanol (250 mL) is added. The mixture is allowed to cool slowly to room temperature and then stored at 4°C for 24 hours to facilitate crystallization.
-
Isolation of Diastereomeric Salt: The crystalline precipitate (the less soluble diastereomeric salt) is collected by filtration and washed with cold methanol.
-
Liberation of the Enantiopure Acid: The collected salt is suspended in water (200 mL) and the pH is adjusted to approximately 10 with a suitable base (e.g., NaOH solution). The resolving agent is now in the aqueous phase. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any organic impurities. The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (around pH 6) with a suitable acid (e.g., HCl), leading to the precipitation of the enantiopure morpholine-2-carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried.
-
Esterification: The enantiopure morpholine-2-carboxylic acid (0.8 mol) is suspended in methanol (400 mL). Concentrated sulfuric acid (catalytic amount) is added, and the mixture is heated to reflux for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the enantiopure methyl morpholine-2-carboxylate. Purity and enantiomeric excess are confirmed by NMR and chiral HPLC.
Conclusion
Both asymmetric hydrogenation and chiral resolution offer viable pathways for the large-scale synthesis of enantiopure methyl morpholine-2-carboxylate. The choice between these methods will be dictated by project-specific requirements, including cost of goods, available equipment, and desired throughput. The protocols provided herein serve as a detailed guide for researchers and drug development professionals to produce this valuable chiral building block with high purity and enantioselectivity.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in Methyl morpholine-2-carboxylate synthesis"
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl morpholine-2-carboxylate. This guide addresses common challenges to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing methyl morpholine-2-carboxylate?
A1: A prevalent laboratory-scale synthesis begins with readily available L-serine methyl ester. The strategy involves two key steps: N-alkylation of the amino group with a 2-carbon electrophile bearing a hydroxyl or halo group, followed by an intramolecular cyclization to form the morpholine ring. Protecting groups, such as a Boc group on the nitrogen, are often employed to control reactivity and minimize side reactions.
Q2: I am observing a very low yield after the cyclization step. What are the most critical factors to investigate?
A2: Low yields in the cyclization to form the morpholine ring are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.[1] Key areas to scrutinize include the choice and concentration of the base used for deprotonation, the reaction temperature, and the efficiency of the leaving group if a two-step alkylation/cyclization approach is used. Incomplete deprotection of a protecting group prior to cyclization can also significantly hinder the reaction.
Q3: What are the typical purification methods for methyl morpholine-2-carboxylate?
A3: Purification of methyl morpholine-2-carboxylate typically involves column chromatography or distillation.[2] For laboratory scale, silica gel column chromatography is common.[2] If the product is a salt, such as a hydrochloride, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of methyl morpholine-2-carboxylate.
Low Yield in N-alkylation of Serine Methyl Ester
Problem: The initial N-alkylation of serine methyl ester with a reagent like 2-bromoethanol or ethylene oxide results in a low yield of the desired N-(2-hydroxyethyl)serine methyl ester.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or gently heat the reaction mixture if starting material persists. | Drive the reaction to completion and increase the yield of the N-alkylated product. |
| Side Product Formation (Dialkylation) | - Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.- Use a moderate excess of the serine methyl ester starting material. | Favor mono-alkylation and reduce the formation of the dialkylated byproduct. |
| Poor Nucleophilicity of the Amine | - Ensure the reaction is performed under appropriate pH conditions (typically basic) to deprotonate the ammonium salt of the serine methyl ester, freeing the amine to act as a nucleophile. | Enhance the rate of the desired N-alkylation reaction. |
Low Yield in Intramolecular Cyclization
Problem: The intramolecular cyclization of N-(2-hydroxyethyl)serine methyl ester (or its activated form) to methyl morpholine-2-carboxylate gives a poor yield.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inefficient Ring Closure | - Optimize the base used for cyclization. A strong, non-nucleophilic base is often preferred.- Experiment with different solvents to find one that favors the cyclization pathway.- Increase the reaction temperature, while monitoring for decomposition. | Improve the rate and efficiency of the intramolecular cyclization. |
| Side Reactions (Intermolecular Reactions) | - Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway over intermolecular polymerization or dimerization. | Minimize the formation of polymeric or dimeric byproducts and increase the yield of the desired monomeric morpholine. |
| Incomplete Activation of the Hydroxyl Group | - If using a two-step approach (e.g., converting the hydroxyl to a better leaving group like a tosylate or mesylate), ensure this activation step goes to completion before attempting cyclization. | Provide a more facile intramolecular SN2 reaction for ring closure. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-serine methyl ester
This procedure outlines the protection of L-serine methyl ester with a Boc group, a common precursor for the synthesis.
-
Reaction Setup: Dissolve L-serine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide, to neutralize the hydrochloride and free the amine.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled solution.
-
Reaction: Stir the mixture at a low temperature (e.g., 5°C) for 30 minutes, then allow it to warm to room temperature and stir for several hours.[3]
-
Work-up and Purification: After completion, the reaction mixture is typically worked up by partitioning between an organic solvent (like ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the N-Boc-L-serine methyl ester, which can be used in the next step without further purification.[3]
Protocol 2: Intramolecular Cyclization to form a Morpholinone (Illustrative)
-
Acylation: Dissolve the starting amino alcohol in a suitable solvent system (e.g., dichloromethane and water). Cool the solution and add chloroacetyl chloride along with an aqueous solution of a base like sodium hydroxide. Stir at room temperature.[1]
-
Cyclization: Add an aqueous solution of a stronger base, such as potassium hydroxide, and a co-solvent like isopropanol. Stir at room temperature for a few hours to facilitate the intramolecular cyclization.[1]
-
Extraction and Purification: Extract the product into an organic solvent. Dry the organic layer and purify the resulting morpholinone by chromatography or recrystallization.[1]
Visualizations
Caption: Plausible synthetic pathways to Methyl Morpholine-2-carboxylate.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of Morpholine-2-Carboxylic Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine-2-carboxylic acid esters. The information is tailored for researchers, chemists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the morpholine-2-carboxylic acid core?
A1: The synthesis of the morpholine-2-carboxylic acid scaffold typically begins with α-amino acids or β-amino alcohols. A prevalent method involves the N-alkylation of an amino acid ester (like a serine derivative) with a 2-haloethanol, followed by an intramolecular cyclization to form the morpholine ring. Another common route is the cyclization of N-(2-hydroxyethyl)amino acids. More modern approaches may utilize reagents like ethylene sulfate for the annulation of 1,2-amino alcohols.[1]
Q2: During the ring-closing (cyclization) step, what are the most significant side reactions?
A2: The primary challenge during intramolecular cyclization is competing intermolecular reactions. This can lead to the formation of dimers or higher-molecular-weight condensation products ("heavies"), which significantly reduces the yield of the desired monomeric morpholine ring.[2] Incomplete cyclization, leaving unreacted linear intermediates, is also a common issue.
Q3: What problems can occur when esterifying the carboxylic acid moiety, and how can they be avoided?
A3: Esterification of the morpholine-2-carboxylic acid can be complicated by several factors. If using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC), the formation of an N-acylurea byproduct can become a serious side reaction, particularly with sterically hindered substrates.[3] Furthermore, the chiral center at the C-2 position is susceptible to racemization, especially under harsh acidic or basic conditions or with certain coupling reagents.[3] To mitigate these issues, employing mild conditions such as the Steglich esterification (DCC with a 4-DMAP catalyst) and carefully controlling the temperature is recommended.[3]
Q4: How does reaction temperature influence byproduct formation?
A4: Temperature is a critical parameter that can dramatically affect the product distribution. In related morpholine syntheses, such as the reaction of diethylene glycol (DEG) with ammonia, higher temperatures can favor the formation of undesired byproducts. For instance, increasing the temperature can lead to a higher percentage of N-ethylmorpholine and other impurities at the expense of the desired morpholine product.[2] Careful optimization of the temperature profile is essential for maximizing yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of morpholine-2-carboxylic acid esters.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Final Product | Inefficient Cyclization: The intramolecular ring-closing reaction is slow or incomplete. | Optimize the reaction conditions for cyclization. This may involve changing the base, increasing the temperature, or extending the reaction time. Employing high-dilution conditions can also favor the intramolecular reaction over intermolecular side reactions. |
| Ineffective Esterification: The coupling of the carboxylic acid with the alcohol is not proceeding efficiently. | Ensure all reagents and solvents are anhydrous. Use a more potent coupling agent (e.g., HATU, HOBt additives). If steric hindrance is an issue, consider converting the carboxylic acid to a more reactive acyl chloride intermediate before adding the alcohol.[4] | |
| Catalyst Deactivation: If using a catalyst for ring formation, it may be poisoned or fouled.[2] | Ensure high purity of starting materials.[2] Consider catalyst regeneration or using a fresh batch. | |
| Multiple Spots on TLC (High Impurity Profile) | Dimerization/Polymerization: Intermolecular reactions are outcompeting the desired intramolecular cyclization. | Perform the cyclization step under high-dilution conditions (i.e., very low concentration of the substrate) by slowly adding the substrate to the reaction mixture. |
| N-Acylurea Formation: This is a common byproduct when using carbodiimide reagents like DCC for esterification.[3] | Lower the reaction temperature. Add a coupling additive such as HOBt or HOAt to suppress the side reaction. Alternatively, switch to a non-carbodiimide coupling agent. The N-acylurea byproduct is typically insoluble in dichloromethane and can often be removed by filtration.[3] | |
| Loss of Stereochemical Purity (Racemization) | Harsh Reaction Conditions: The chiral center at C-2 is sensitive to strong acids, strong bases, or high temperatures. | For the esterification step, use mild methods like the Steglich protocol (DCC/DMAP), which proceeds under neutral conditions at room temperature.[3] Avoid excessive heat and prolonged exposure to acidic or basic conditions during both cyclization and workup. |
Data Summary
Table 1: Effect of Temperature on Byproduct Formation in a Representative Morpholine Synthesis.
This table illustrates how reaction temperature can influence the product distribution in the synthesis of morpholine from diethylene glycol (DEG) and ammonia. While not specific to morpholine-2-carboxylic acid, it demonstrates a key principle in controlling side reactions.
| Reaction Temperature (°C) | Morpholine (%) | 2-(2-aminoethoxy)ethanol (AEE) (%) | N-Ethylmorpholine (%) |
| 190 | 76.8 | 13.9 | 2.9 |
| 230 | 73.1 | 7.9 | 5.8 |
Data adapted from a study on the reaction of DEG and ammonia, with product distribution given in gas chromatograph area percent.[2]
Table 2: Comparison of Common Carboxylic Acid Esterification Methods.
| Method | Reagents | Typical Conditions | Common Side Reactions / Considerations |
| Fischer Esterification | Alcohol (as solvent), Strong Acid (e.g., H₂SO₄) | Reflux | Not suitable for acid-sensitive substrates. Can cause dehydration of tertiary alcohols. Reversible reaction requires removal of water.[4] |
| Steglich Esterification | DCC, 4-DMAP, Alcohol | Room Temperature, Anhydrous CH₂Cl₂ | N-acylurea byproduct formation.[3] Potential for racemization in some amino acid derivatives.[3] |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two steps: 1) Reflux/RT 2) Often cooled | Generates HCl, requiring a base/scavenger in the second step. Thionyl chloride can react with other functional groups.[4] |
| Alkyl Halide Alkylation | MeI, Cs₂CO₃, or other alkylating agents | Room Temperature to Mild Heat | Potential for N-alkylation of the morpholine nitrogen if unprotected. Risk of alkylating other nucleophilic sites.[4] |
Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis of N-Boc-Morpholine-2-Carboxylic Acid Ethyl Ester
This protocol outlines a general procedure starting from a protected serine derivative.
Step 1: N-Alkylation of Boc-Serine Ethyl Ester
-
In a round-bottom flask, dissolve Boc-Serine ethyl ester (1 equiv.) and a mild base such as K₂CO₃ (2.5 equiv.) in an aprotic solvent like acetonitrile.
-
Add 2-bromoethanol (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure. Purify the resulting linear intermediate by column chromatography.
Step 2: Intramolecular Cyclization (Mitsunobu-type)
-
Dissolve the purified intermediate (1 equiv.) in anhydrous THF and cool to 0°C.
-
Add triphenylphosphine (1.5 equiv.) to the solution.
-
Slowly add a dialkyl azodicarboxylate such as DIAD (1.5 equiv.) dropwise. The reaction is often exothermic.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired N-Boc-morpholine-2-carboxylic acid ethyl ester.
Caption: A generalized workflow for the synthesis of morpholine-2-carboxylic acid esters.
Visualizing Side Reactions
During the cyclization of the N-(2-hydroxyethyl) amino acid intermediate, the desired intramolecular reaction competes with an undesired intermolecular reaction.
Caption: Competing reaction pathways during the ring-closing step of morpholine synthesis.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing low product yield.
Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.
References
Technical Support Center: Optimization of Coupling Conditions for Constrained Amino Acids
Welcome to the Technical Support Center for optimizing peptide coupling reactions involving constrained amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with constrained amino acids?
Low coupling yields with sterically hindered or constrained amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains (e.g., β-branched amino acids like Valine and Isoleucine) or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[1][2] This is a primary challenge when working with N-methylated amino acids.[2][3]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by making the N-terminal amine inaccessible.[1][4]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields for hindered systems.[1] More potent reagents are generally required.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1][4]
Q2: Which coupling reagents are recommended for hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1][5]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1][6] HATU is often considered superior for many difficult couplings.[1][7] COMU is a newer generation reagent with comparable efficiency to HATU and is based on the non-explosive Oxyma Pure.[6][8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[7] PyAOP is noted for its high reactivity.[7]
Q3: How can I monitor the completion of coupling for N-methylated amino acids?
Standard ninhydrin tests are not effective for monitoring the coupling to secondary amines like those in N-methylated amino acids. Alternative qualitative tests are necessary:
-
Bromophenol Blue Test: A blue to green color indicates an incomplete reaction, while a yellow color suggests the coupling is complete.[9][10]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: A positive result, indicated by orange or red beads, signifies the presence of a free amine and an incomplete reaction.[9]
Q4: What is racemization and how can it be minimized during the coupling of constrained amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the incorporation of the incorrect stereoisomer.[5] To minimize racemization:
-
Use appropriate additives: Additives like HOAt (1-hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to HOBt in suppressing racemization.[1][6][8]
-
Choose the right coupling reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1]
-
Optimize the base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[1]
-
Avoid prolonged reaction at elevated temperatures: If using heat, optimize for the shortest time necessary to achieve a good yield.[1]
Troubleshooting Guides
Issue 1: Low Coupling Yield with Sterically Hindered Amino Acids (e.g., Val, Ile, N-methylated residues)
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: Troubleshooting workflow for low coupling yield.
Detailed Steps:
-
Initial Assessment: After the initial coupling, perform a qualitative test (e.g., Bromophenol Blue for N-methylated residues, Kaiser test for primary amines) to assess completion.[4][9] If the test is positive, indicating incomplete coupling, proceed with troubleshooting.
-
Double Coupling: The most immediate step is to perform a second coupling with fresh reagents.[3][4] This can often drive the reaction to completion.
-
Change Coupling Reagent: If double coupling is insufficient, switch to a more potent coupling reagent. For example, if you are using HBTU, consider switching to HATU or COMU.[3]
-
Optimize Reaction Conditions:
-
Temperature: Gently increasing the temperature to 30-40°C can help overcome the activation energy barrier, but should be done cautiously to avoid racemization.[4]
-
Solvent: If peptide aggregation is suspected, consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.[4]
-
-
Capping: If a significant amount of unreacted amine remains after multiple attempts, it is advisable to cap these sites with a reagent like acetic anhydride to prevent the formation of deletion peptide impurities in the final product.[9]
Issue 2: Formation of Deletion Sequences in the Final Peptide
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: Strategy to minimize deletion sequences.
Detailed Steps:
-
Identify Problematic Residues: Deletion sequences are a direct result of incomplete coupling.[3] Analyze your peptide sequence to identify sterically hindered amino acids that are likely to cause incomplete couplings.
-
Implement Multiple Couplings: For highly hindered residues, perform double or even triple couplings to ensure the reaction goes to completion.[3]
-
Utilize Potent Reagents: Employ high-reactivity coupling reagents such as HATU, PyAOP, or COMU for these challenging steps.[3][5]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of the desired reaction occurring.[11]
-
Systematic Monitoring: After coupling a hindered residue, always perform a qualitative test to confirm completion before proceeding to the next deprotection step.[3]
Data Presentation
Table 1: Recommended Coupling Reagents for Constrained Amino Acids
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | Highly effective for hindered couplings, rapid reaction kinetics.[1][7] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[4] |
| HCTU | Uronium/Aminium | Good performance, less expensive than HATU. | May be less effective than HATU for extremely difficult couplings.[3] |
| COMU | Uronium/Aminium | High efficiency comparable to HATU, based on non-explosive Oxyma Pure, low racemization.[6][8] | Higher cost compared to carbodiimides with additives.[8] |
| PyBOP | Phosphonium | Strong coupling reagent, non-carcinogenic byproducts, does not cause guanidinylation.[7] | |
| PyAOP | Phosphonium | Among the most reactive coupling reagents, very stable.[7] | May be less suitable for automated solid-phase synthesis due to high reactivity.[7] |
| DIC/Oxyma Pure | Carbodiimide/Additive | Cost-effective, Oxyma Pure provides excellent racemization suppression and is non-explosive.[6][8] | May be less effective than onium salts for the most challenging couplings. |
Table 2: Qualitative Monitoring Tests for Coupling Reactions
| Test Name | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Primary Amines | Blue or purple beads.[4] | Yellow beads.[4] |
| Bromophenol Blue Test | Primary and Secondary Amines | Blue/green solution.[9][10] | Yellow solution.[9][10] |
| TNBS Test | Primary and Secondary Amines | Orange/red beads.[9] | Colorless beads.[9] |
Experimental Protocols
Protocol 1: General Coupling Procedure for a Hindered Amino Acid using HATU
This protocol provides a general guideline for coupling a sterically hindered amino acid during solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for the required time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF (e.g., 5 times).
-
Activation of Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin substitution) in DMF.
-
Add HATU (4 equivalents) to the amino acid solution.[10]
-
Add a base, such as DIPEA (8 equivalents), to the solution and mix briefly.[10] Pre-activation time should be minimal (1-2 minutes).[4]
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[4]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (e.g., 5 times) to remove excess reagents and byproducts.[4]
-
Monitoring: Perform an appropriate qualitative test (e.g., Bromophenol Blue test) to confirm the completion of the coupling.[10] If the test is positive, perform a second coupling (repeat steps 3-5).[1]
Protocol 2: On-Resin Head-to-Side-Chain Cyclization (Lactam Bridge)
This protocol describes the formation of a lactam bridge between, for example, an Aspartic Acid and a Lysine residue.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide). Incorporate amino acids with orthogonal side-chain protecting groups at the positions to be cyclized (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Deprotection: Once the linear sequence is complete, selectively remove the orthogonal protecting groups (e.g., All and Alloc) using a specific reagent cocktail (e.g., Pd(PPh₃)₄ in the presence of a scavenger like PhSiH₃).
-
On-Resin Cyclization:
-
Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to check for the completion of the cyclization.[12]
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin extensively. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[12]
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.[12]
Visualizations
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: General workflow of a peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
"preventing racemization during the synthesis of chiral morpholines"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of chiral morpholines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral morpholine synthesis?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In pharmaceutical and medicinal chemistry, the biological activity of a molecule is often dependent on its specific stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.[2][3] Therefore, maintaining the stereochemical integrity of chiral morpholines during synthesis is crucial to ensure the efficacy and safety of the final compound.[3]
Q2: What are the most common causes of racemization during the synthesis of chiral morpholines?
A2: Racemization typically occurs under conditions that allow for the temporary removal of a proton from a stereocenter, leading to a planar, achiral intermediate like an enolate.[1] Key causes include:
-
Harsh Reaction Conditions : Both strongly acidic and basic conditions can catalyze the loss of stereochemistry.[4][5]
-
Elevated Temperatures : Higher temperatures provide the energy to overcome the activation barrier for epimerization or racemization, allowing the chiral center to equilibrate.[2][6]
-
Unstable Intermediates : Certain reaction intermediates, such as α-chloroaldehydes, can be prone to epimerization even under mild conditions if left for extended periods before subsequent steps.[7]
-
Choice of Base and Solvent : Strong, non-hindered bases can readily abstract protons at chiral centers, while the polarity of the solvent can influence the stability of racemization-prone intermediates.[8][9]
-
Purification Methods : The acidic nature of standard silica gel can sometimes cause racemization of sensitive compounds during column chromatography.[2]
Q3: Which synthetic steps are most susceptible to racemization?
A3: Steps that involve the formation or reaction of a stereocenter adjacent to a carbonyl group, an electron-withdrawing group, or a leaving group are particularly vulnerable.[4] For example, in syntheses proceeding through morpholinone intermediates, the stereocenter at C3 can be susceptible to epimerization under basic conditions used for cyclization or subsequent reactions. Similarly, intramolecular cyclization steps to form the morpholine ring can be problematic if the conditions are not carefully controlled.[7]
Troubleshooting Guide: Preventing Loss of Enantiomeric Excess
Problem: My final morpholine product shows low or complete loss of enantiomeric excess (ee%).
This guide will help you identify the potential source of racemization in your synthetic route.
Issue 1: Racemization during a base-mediated reaction step (e.g., cyclization, alkylation).
-
Potential Cause: The base used is too strong or not sterically hindered enough, leading to the deprotonation of the chiral center.[9]
-
Recommended Solutions:
-
Change the Base: Switch from a strong base like triethylamine (TEA) to a weaker or more sterically hindered base. N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA) are common alternatives. For highly sensitive substrates, a very weak base like sym-collidine may be necessary.[4][9]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of racemization.[8] Carbodiimide-mediated couplings, for instance, are often best performed at low temperatures.[4]
-
Control Stoichiometry and Addition Rate: Use the minimum required amount of base and consider adding it slowly to the reaction mixture to avoid a temporary high concentration.
-
Issue 2: Racemization is observed after a step involving an activated intermediate.
-
Potential Cause: The activated intermediate (e.g., an activated ester, α-halo-aldehyde) is susceptible to racemization and has a long lifetime in the reaction mixture.[7][8]
-
Recommended Solutions:
-
Minimize Activation Time: Reduce the pre-activation time before adding the next reagent to limit the concentration of the racemization-prone intermediate.[8]
-
Use Additives: For reactions analogous to peptide couplings, racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be highly effective.[4][8]
-
One-Pot Procedures: If possible, generate and consume the unstable intermediate in a one-pot or tandem reaction to minimize its lifetime and the risk of side reactions.[7][10]
-
Issue 3: Loss of stereochemical purity during workup or purification.
-
Potential Cause: The product is sensitive to the pH of the aqueous workup solutions or the acidic nature of silica gel used in chromatography.[2]
-
Recommended Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solution of a hindered amine (e.g., 1-2% triethylamine) in the eluent, followed by flushing with the pure eluent.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded-phase silica for purification.[2]
-
Minimize Contact Time: During workup, minimize the time the product is in contact with acidic or basic aqueous solutions.[2]
-
Data Presentation
The choice of base and solvent can significantly impact the enantiomeric excess of the product. The following table provides a qualitative summary of the expected impact based on principles from analogous synthetic procedures.
Table 1: Influence of Reaction Parameters on Racemization
| Parameter | Condition | Expected Racemization Risk | Rationale |
| Base | Strong, non-hindered (e.g., TEA) | High | Efficiently abstracts α-protons, promoting enolization.[9] |
| Hindered (e.g., DIPEA) | Medium | Steric bulk reduces the rate of α-proton abstraction.[9] | |
| Weak (e.g., NMM, sym-collidine) | Low | Less basic, reducing the driving force for deprotonation.[4][9] | |
| Temperature | > 25 °C (Room Temp) | High | Provides sufficient energy to overcome the racemization barrier.[2] |
| 0 °C to Room Temp | Medium | A common compromise between reaction rate and stereocontrol.[8] | |
| < 0 °C (e.g., -20 °C, -78 °C) | Low | Significantly slows the rate of racemization.[2] | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Medium-High | Can stabilize charged, planar intermediates that lead to racemization.[4] |
| Non-polar (e.g., Toluene, DCM) | Low-Medium | May not effectively solvate racemization-prone intermediates. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization
This protocol outlines a general method for the cyclization of a chiral N-substituted amino alcohol to form a morpholine, with an emphasis on minimizing racemization.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol precursor (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DCM).
-
Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C or -20 °C).
-
Base Addition: Prepare a solution of a sterically hindered or weak base (e.g., DIPEA or NMM, 1.1 eq) in the same anhydrous solvent. Add the base solution dropwise to the cooled reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the low temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.[2]
-
Purification: Purify the crude product using flash column chromatography, preferably on neutralized silica gel or an alternative stationary phase.[2]
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
This is a general guideline; the specific column, mobile phase, and conditions must be optimized for your compound.[4][11]
-
Sample Preparation: Prepare a dilute solution of your purified compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a sample of the corresponding racemic mixture to serve as a reference for identifying the retention times of both enantiomers.
-
HPLC System:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol, sometimes with a small amount of an additive like trifluoroacetic acid or diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
Inject the racemic sample to determine the retention times (t_R1, t_R2) and confirm the separation of the two enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas (Area1, Area2) for the two enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
ee% = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
Visualizations
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Trifluoroacetate (TFA) Counterion from Peptide Products
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth guidance on the removal of trifluoroacetate (TFA), a common counterion in synthetic peptides, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic peptide?
Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent during HPLC purification.[1][2][3] However, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Activity: TFA can alter the secondary structure, solubility, and biological function of peptides.[2][4] It has been shown to interfere with cellular assays, inhibit cell proliferation, and act as an unintended modulator of receptors.[2][5][6] For in vivo studies, the toxicity of TFA is a significant concern.[7][8]
-
Physicochemical Properties: The presence of TFA as a counterion affects the peptide's mass and conformation, which can lead to inaccuracies in quantification and characterization.[3]
-
Assay Interference: TFA's acidity can alter the pH of assay buffers, potentially denaturing proteins or affecting enzyme kinetics.[1] It can also interfere with spectroscopic analyses like FTIR by obscuring the amide I band.[2][9]
For sensitive applications such as cell-based assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often required.[4][10][11]
Q2: What are the most common methods for removing TFA from peptides?
Several established methods are used for TFA removal, each with its own advantages and disadvantages. The primary techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that involves replacing the TFA counterion with a more biologically benign one like chloride through repeated cycles of dissolution in an HCl solution and lyophilization.[1][12]
-
Ion-Exchange Chromatography: This technique uses a resin to capture the peptide while allowing the TFA to be washed away. The peptide is then eluted with a different salt solution, such as acetate.[1][7][13]
-
Reverse-Phase HPLC: It is possible to exchange the counterion on an HPLC column by using a mobile phase containing a different acid, such as acetic acid.[8][14]
-
Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.[7]
Q3: How do I choose the best TFA removal method for my peptide?
The choice of method depends on several factors:
-
Peptide Properties: The sequence, hydrophobicity, and presence of charged residues can influence the effectiveness of a particular method.[1]
-
Required Final Purity: For applications requiring very low TFA levels, ion-exchange chromatography or multiple rounds of HCl exchange may be necessary.[1]
-
Scale of the Process: Some methods are more easily scaled up than others.
-
Downstream Application: The desired final counterion (e.g., chloride, acetate) will dictate the choice of method. For most routine applications requiring a switch to a chloride salt, the HCl salt exchange method is a robust choice.[1] Ion-exchange chromatography is particularly useful for peptides that are sensitive to acidic conditions or when a specific, non-chloride counterion is desired.[1]
Troubleshooting Guide
Q1: I performed several rounds of lyophilization with HCl, but I still detect TFA. What should I do?
This is a common issue, as TFA can be stubbornly bound to positively charged residues.
-
Increase the Number of Cycles: Sometimes, additional cycles of dissolution in HCl and lyophilization are needed for complete removal.
-
Optimize HCl Concentration: Ensure you are using an appropriate concentration of HCl. Studies suggest that 10 mM HCl is often optimal for efficient exchange without causing peptide degradation.[3][11] Concentrations between 2 mM and 10 mM are generally recommended.[8][12][15]
-
Consider an Alternative Method: If repeated lyophilization is ineffective, your peptide may have a strong affinity for TFA. In such cases, ion-exchange chromatography may be a more effective approach.[1][16]
Q2: My peptide is precipitating out of solution during the HCl exchange process. How can I prevent this?
Peptide solubility can be challenging, and changes in pH and counterion composition can lead to precipitation.
-
Adjust the Solvent: Instead of dissolving the peptide in pure water before adding HCl, consider using a buffer, such as a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[8][15]
-
Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration to maintain its solubility throughout the process.[1]
-
Screen Different Buffers: If precipitation persists, performing a solubility test with a panel of different buffers may be necessary to find the optimal conditions for your specific peptide.
Q3: After TFA removal, the yield of my peptide is very low. What could be the cause?
Peptide loss during post-purification manipulations is a known issue.
-
Handling Losses: Be mindful of losses during transfers between tubes and during the lyophilization process. Ensure all peptide material is fully dissolved and transferred at each step.
-
Precipitation: As mentioned above, peptide precipitation can lead to significant loss if the precipitated material is not recovered.
-
Inherent Method Losses: Some methods have inherent losses. Ion-exchange chromatography can have losses due to irreversible binding to the resin or incomplete elution. Salt exchange procedures can also result in a 20-30% loss of peptide.[1][15]
Detailed Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol is a common and effective method for replacing TFA with chloride ions.[8][12]
-
Dissolution: Dissolve the TFA salt of the peptide in high-purity water at a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[11][15]
-
Acidification: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][12] A final concentration of 10 mM is often optimal.[3][11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[8][12]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or use a -80°C or -20°C freezer.[8][12]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[8][12]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange.[8][12]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[12][15]
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol is suitable for removing TFA and replacing it with acetate, which can be preferable for certain biological assays.[7][13]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[7][13]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[7][13]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[7][13]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[7][13]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[7][13]
Comparative Data
The efficiency of TFA removal can vary significantly between different methods. The following table summarizes the reduction in TFA content achieved by various techniques as reported in the literature.
| Method | Starting TFA:Peptide Molar Ratio | TFA:Peptide Molar Ratio After Treatment | Reduction Factor | Reference |
| Reverse-Phase HPLC | 4.5 | ~1.5 | ~3 | [9] |
| Ion-Exchange Resin | 4.5 | <0.15 | >30 | [9] |
| Deprotonation/Reprotonation Cycle | 4.5 | <0.045 | >100 | [9] |
| HCl Exchange (10 mM HCl, 1 cycle) | 0.333 mg TFA/mg peptide | Below Limit of Quantification (<1% w/w) | >33 | [1] |
| HCl Exchange (5 mM HCl, 2 cycles) | 0.333 mg TFA/mg peptide | Below Limit of Quantification (<1% w/w) | >33 | [1] |
| HCl Exchange (2 mM HCl, 3 cycles) | 0.333 mg TFA/mg peptide | Below Limit of Quantification (<1% w/w) | >33 | [1] |
Note: The efficiency of TFA removal can be peptide-dependent.
Visual Guides
The following diagrams illustrate the workflows for the described TFA removal protocols.
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. biocat.com [biocat.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. peptide.com [peptide.com]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Peptides Containing Methyl Morpholine-2-Carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating methyl morpholine-2-carboxylate. This resource provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic peptide containing methyl morpholine-2-carboxylate?
A1: The solubility of your peptide is primarily dictated by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant. A high content of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine often leads to lower solubility in aqueous solutions.[1][2][3] Conversely, a higher proportion of charged (hydrophilic) amino acids such as Lysine, Arginine, Aspartic Acid, and Glutamic Acid generally enhances water solubility.[1][3][4]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate, thus often exhibiting lower solubility compared to shorter peptides.[1][2][3][4]
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][3][4][5] Solubility is typically at its minimum at the peptide's isoelectric point (pI), where the net charge is zero.[2][3] Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water and improving solubility.[3][4]
-
Presence of Methyl Morpholine-2-Carboxylate: The morpholine moiety itself can contribute to improved aqueous solubility and favorable pharmacokinetic properties in small molecules.[6][7][8] However, its overall impact on the solubility of a larger peptide depends on the surrounding amino acid sequence and the peptide's conformation.
Q2: How can I predict the solubility of my peptide before starting my experiment?
A2: While a precise prediction is challenging, you can estimate your peptide's solubility by analyzing its sequence:
-
Calculate the Net Charge: At a neutral pH, assign a value of +1 to each basic residue (Lysine, Arginine, Histidine, and the N-terminus) and -1 to each acidic residue (Aspartic Acid, Glutamic Acid, and the C-terminus).[3][9][10] Sum these values to estimate the net charge.
-
Positive Net Charge (Basic Peptide): Likely more soluble in acidic solutions.
-
Negative Net Charge (Acidic Peptide): Likely more soluble in basic solutions.
-
Net Charge of Zero (Neutral Peptide): May have low aqueous solubility and might require organic co-solvents.
-
-
Assess Hydrophobicity: A high percentage of hydrophobic amino acids (generally >50%) suggests that the peptide may be insoluble or only partially soluble in aqueous solutions and will likely require an organic solvent for dissolution.[5]
Q3: What is the recommended first step for dissolving a new lyophilized peptide containing methyl morpholine-2-carboxylate?
A3: Always begin by attempting to dissolve a small test amount of the peptide before using the entire sample.[1][4][5][9][10][11] The recommended starting solvent is sterile, distilled water.[4][10] Allow the lyophilized peptide to warm to room temperature before adding the solvent.[9][11]
Q4: When should I consider using an organic solvent?
A4: If your peptide does not dissolve in water, particularly if it has a high hydrophobic content, an organic solvent is the next logical step.[1] Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[1][5][10] Other options include dimethylformamide (DMF), acetonitrile, or ethanol.[1][5] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[1]
Troubleshooting Guide
Problem: My peptide containing methyl morpholine-2-carboxylate will not dissolve in water.
This is a common issue, especially for peptides that are hydrophobic or have a neutral net charge at physiological pH.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. pH Adjustment | Calculate the peptide's net charge. If it is a basic peptide (net positive charge), try dissolving it in a dilute aqueous acetic acid solution (e.g., 10%).[1][10][11] If it is an acidic peptide (net negative charge), try a dilute aqueous ammonium hydroxide solution (e.g., 10% ammonium bicarbonate).[1] | Adjusting the pH away from the isoelectric point (pI) increases the net charge on the peptide, enhancing its solubility in aqueous solutions.[4] |
| 2. Use of Co-solvents | For hydrophobic or neutral peptides, first attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[1][5][10] Once dissolved, slowly add your aqueous buffer to the desired final concentration. | Organic solvents can disrupt the hydrophobic interactions that lead to poor aqueous solubility.[1] |
| 3. Sonication | Place the peptide solution in an ultrasonic bath for short intervals.[1][5][9] It is advisable to cool the sample on ice between sonications to prevent heating and potential degradation.[9] | Sonication helps to break up aggregates and increase the surface area of the peptide, which can facilitate dissolution.[5][9] |
| 4. Gentle Heating | Gently warm the peptide solution.[1][5] Monitor the temperature carefully to avoid degradation of the peptide. | Increasing the temperature can sometimes improve the solubility of a peptide.[1][5] |
Problem: My peptide precipitates out of solution after dilution from an organic solvent.
This can occur if the peptide is not sufficiently soluble in the final aqueous buffer system.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Optimize Dilution | Add the peptide solution (dissolved in organic solvent) dropwise into the vortexing aqueous buffer. | This method of slow addition with constant agitation helps to prevent localized high concentrations of the peptide, which can lead to precipitation. |
| 2. Re-dissolving | If the peptide precipitates, it may be necessary to re-lyophilize the sample and attempt to dissolve it again in a different solvent system or at a lower final concentration.[11] | This allows for a fresh start with a different solubilization strategy without losing the peptide sample. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a systematic approach to finding a suitable solvent for your peptide.
-
Preparation: Aliquot a small, known amount of your lyophilized peptide into several microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 10 mg/mL). Vortex thoroughly.
-
Observation: Visually inspect the solution. If it is clear, the peptide is soluble. If it is cloudy or contains visible particles, the peptide is not fully dissolved.
-
Sonication: If not fully dissolved, sonicate the sample for 10-15 seconds and re-examine.
-
pH Adjustment (if insoluble in water):
-
If the peptide is predicted to be basic, add 10% acetic acid dropwise to a new aliquot until dissolved.
-
If the peptide is predicted to be acidic, add 0.1M ammonium bicarbonate dropwise to a new aliquot until dissolved.
-
-
Organic Solvents (if insoluble in aqueous solutions):
-
To a new aliquot, add a minimal volume of DMSO to dissolve the peptide.
-
Slowly dilute with sterile water or your desired buffer to the final concentration.
-
-
Centrifugation: Before use in an assay, centrifuge the final peptide solution to pellet any undissolved material.[1][5]
Protocol 2: On-Resin N-Terminal Acetylation
For peptides with poor solubility due to charge, capping the N-terminus can sometimes improve solubility characteristics.
-
Final Fmoc Deprotection: After the final coupling step in solid-phase peptide synthesis, remove the N-terminal Fmoc group.
-
Acetylation Reaction: Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF. Add this solution to the resin and agitate for 30 minutes at room temperature.[12]
-
Washing: Wash the resin thoroughly with DMF.
-
Cleavage and Purification: Proceed with the standard cleavage and purification protocols.
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of different solubilization methods on a peptide containing methyl morpholine-2-carboxylate.
Table 1: Solubility Screening of Peptide X-MetMorph
| Solvent System | Visual Observation | Estimated Solubility (mg/mL) |
| Sterile Water | Cloudy Suspension | < 0.1 |
| 10% Acetic Acid | Clear Solution | > 10 |
| 0.1 M Ammonium Bicarbonate | Fine Suspension | ~0.5 |
| DMSO | Clear Solution | > 20 |
| 10% Acetonitrile in Water | Cloudy | < 1 |
Table 2: Effect of pH on the Solubility of Peptide Y-MetMorph
| pH | Net Charge (Calculated) | Solubility (mg/mL) |
| 3.0 | +3 | 15.2 |
| 5.0 | +2 | 8.5 |
| 7.0 | +1 | 2.1 |
| 9.0 | 0 | 0.8 |
Visualizations
Caption: A workflow for systematically testing peptide solubility.
Caption: A decision tree for troubleshooting common solubility problems.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. genscript.com [genscript.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of N-Protected Methyl Morpholine-2-Carboxylate
Welcome to the technical support center for the deprotection of N-protected methyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the removal of N-terminal protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for methyl morpholine-2-carboxylate, and what are their primary deprotection methods?
The most common protecting groups for the secondary amine of morpholine derivatives are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each is removed under distinct conditions, allowing for orthogonal strategies in multi-step synthesis.
-
N-Boc: Deprotected under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2]
-
N-Cbz: Commonly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[3][4] Acidolysis with reagents like HBr in acetic acid is an alternative.[5]
-
N-Fmoc: Cleaved under mild basic conditions, most often with a solution of piperidine in an aprotic polar solvent like DMF.[6][7][8]
Troubleshooting Guides
N-Boc Deprotection Troubleshooting
Q2: My N-Boc deprotection is incomplete. HPLC/LC-MS analysis shows significant remaining starting material. What should I do?
Incomplete Boc deprotection is a common issue, often stemming from insufficient acid strength, short reaction times, or steric hindrance.[1][9]
Troubleshooting Steps:
-
Increase Acid Concentration: If using a dilute solution of TFA in dichloromethane (DCM), increase the TFA concentration (e.g., from 20% to 50% or even use neat TFA).[10][11]
-
Extend Reaction Time: Sterically hindered substrates may require longer exposure to the acidic conditions.[9] Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is consumed.
-
Consider a Stronger Acid: If TFA is not effective, a solution of 4M HCl in dioxane is a common and potent alternative.[12]
-
Check Reagent Quality: TFA is hygroscopic; water contamination can reduce its effective acidity.[9] Use a fresh bottle of TFA if possible.
Q3: I'm observing side products after my Boc deprotection. What are they and how can I prevent them?
The primary side reaction is alkylation of nucleophilic functional groups by the tert-butyl cation (tBu⁺) generated during cleavage.[1][11]
Mitigation Strategies:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tBu⁺ cation. Common scavengers include triisopropylsilane (TIS) or water. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[13]
-
Lower the Temperature: Running the reaction at 0°C can sometimes reduce the rate of side reactions.
N-Cbz Deprotection Troubleshooting
Q4: My catalytic hydrogenation for Cbz removal is slow or has stalled. What are the likely causes?
This issue is almost always related to the catalyst, the hydrogen source, or the substrate purity.[3][5]
Troubleshooting Steps:
-
Check the Catalyst: The palladium catalyst may be old or inactive ("poisoned").[3][14] Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). Catalyst poisoning can occur if the substrate or solvent contains sulfur or other impurities.[3]
-
Increase Hydrogen Pressure: Atmospheric pressure may be insufficient.[5] Safely increase the hydrogen pressure (e.g., to 50 psi) using appropriate equipment.
-
Ensure Efficient Mixing: In a heterogeneous reaction, vigorous stirring is critical to ensure the substrate, hydrogen, and catalyst are in contact.[3]
-
Consider an Alternative Hydrogen Source: If using H₂ gas is problematic, switch to a transfer hydrogenation method.[4] Reagents like ammonium formate with Pd/C can be very effective.[15]
-
Add a Weak Acid: The deprotected amine product can sometimes inhibit the catalyst.[3] Adding a small amount of acetic acid can protonate the amine, preventing it from coordinating to the palladium surface.[14]
Q5: My molecule contains other reducible groups (e.g., alkenes, alkynes). How can I selectively remove the Cbz group?
Standard catalytic hydrogenation will likely reduce other sensitive groups.[3]
Alternative Methods:
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or formic acid with Pd/C, is often milder and can sometimes offer better selectivity.[5][15]
-
Acidolysis: Strong acidic conditions, such as 33% HBr in acetic acid, can cleave the Cbz group without affecting many reducible functionalities.[3] However, this method is harsh and not compatible with other acid-labile groups.
N-Fmoc Deprotection Troubleshooting
Q6: My Fmoc deprotection with piperidine seems incomplete. What can I do?
While generally efficient, incomplete Fmoc removal can occur, particularly with sterically hindered substrates or if peptide aggregation occurs on a solid support.[16][17]
Troubleshooting Steps:
-
Increase Deprotection Time: Extend the reaction time with the piperidine solution (e.g., from 10 minutes to 20-30 minutes).[18]
-
Perform a Double Deprotection: Drain the initial piperidine solution and treat the substrate with a fresh portion of the reagent.[19]
-
Use a Stronger Base: A solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine, can be more effective for difficult deprotections.[6][19] A common mixture is 2% DBU and 2% piperidine in DMF.[19]
Q7: I'm concerned about piperidine-related side reactions like aspartimide or diketopiperazine formation. How can these be minimized?
These side reactions are more common in solid-phase peptide synthesis but can be relevant depending on the substrate structure.
Mitigation Strategies:
-
Aspartimide Formation: This can occur with sequences containing aspartic acid. Adding agents like HOBt to the piperidine deprotection solution can help suppress this side reaction.[16]
-
Diketopiperazine Formation: This is most prevalent at the dipeptide stage, especially if proline is the second amino acid. While difficult to avoid completely in solution-phase, ensuring rapid and efficient coupling of the third amino acid can help minimize the cyclization of the deprotected dipeptide.[16]
Data Summary Tables
Table 1: Common Conditions for N-Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature (°C) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 h | 0 to RT |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | None (neat) | 1 - 3 h | RT |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 1 - 4 h | 0 to RT |
Data compiled from multiple sources.[10][12][20]
Table 2: Common Conditions for N-Cbz Deprotection
| Method | Catalyst / Reagent | Hydrogen Source | Solvent | Typical Time |
| Catalytic Hydrogenation | 5-10 mol% Pd/C | H₂ (1 atm - 50 psi) | Methanol, Ethanol, EtOAc | 1 - 24 h |
| Transfer Hydrogenation | 10-20 mol% Pd/C | Ammonium Formate | Methanol, Ethanol | 0.5 - 6 h |
| Acidolysis | 33% HBr in Acetic Acid | N/A | Acetic Acid | 0.5 - 2 h |
Data compiled from multiple sources.[3][4][15]
Table 3: Common Conditions for N-Fmoc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature (°C) |
| Piperidine | 20% (v/v) | DMF or NMP | 5 - 20 min | RT |
| DBU / Piperidine | 2% / 2% (v/v) | DMF or NMP | 2 - 10 min | RT |
Data compiled from multiple sources.[18][19][21]
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected methyl morpholine-2-carboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv., often as a 20-50% solution in DCM) dropwise.[10]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is typically the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[10]
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve the N-Cbz protected methyl morpholine-2-carboxylate (1.0 equiv) in a suitable solvent such as methanol or ethanol (approx. 0.1 M solution).
-
Add palladium on carbon (10% Pd/C, approx. 10 mol% by weight) to the solution.[22]
-
Securely fit the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure, e.g., 50 psi).[3]
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours but can take longer depending on the substrate and conditions.[4]
-
Upon completion, carefully purge the reaction vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: N-Fmoc Deprotection using Piperidine
-
Dissolve the N-Fmoc protected methyl morpholine-2-carboxylate (1.0 equiv) in N,N-dimethylformamide (DMF, approx. 0.1 M solution).
-
Add piperidine to create a 20% (v/v) solution.[8]
-
Stir the reaction mixture at room temperature.
-
The reaction is typically very fast, often completing within 10-30 minutes.[18] Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate or DCM.
-
Wash the organic layer multiple times with water to remove DMF and the dibenzofulvene-piperidine adduct. Follow with a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for selecting a deprotection strategy.
Caption: Troubleshooting flowchart for incomplete deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
"analytical methods for assessing the purity of Methyl morpholine-2-carboxylate"
Welcome to the technical support center for the analytical assessment of Methyl morpholine-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic method for routine purity assessment of Methyl morpholine-2-carboxylate?
A1: For routine achiral purity analysis, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended due to its robustness, reproducibility, and wide availability. A C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) typically provides good peak shape and resolution from common impurities.
Q2: How can I separate the enantiomers of Methyl morpholine-2-carboxylate?
A2: Chiral separation of the enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][2][3][4] Chiral HPLC is often performed using a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose. Chiral SFC can offer faster analysis times and is a more environmentally friendly alternative. Capillary Electrophoresis (CE) with a chiral selector in the buffer is another potential technique.[1]
Q3: What are the potential impurities I should look for in a sample of Methyl morpholine-2-carboxylate?
A3: Potential impurities can originate from the synthesis starting materials, by-products, or degradation. Common impurities may include morpholine, N-methylmorpholine, and residual solvents from the synthesis.[5][6] Degradation products could arise from hydrolysis of the ester group, forming morpholine-2-carboxylic acid.
Q4: How do I develop a stability-indicating method for this compound?
A4: A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, demonstrating the method's specificity.[7] To develop such a method, you would perform forced degradation studies by subjecting the Methyl morpholine-2-carboxylate sample to stress conditions like acid, base, oxidation, heat, and light. The analytical method, typically RP-HPLC, must then be able to resolve the parent peak from all significant degradation peaks.
Troubleshooting Guides
HPLC Analysis: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 2. Reduce the sample concentration or injection volume. 3. Flush the column or replace it if it's at the end of its lifetime. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure proper solvent delivery. |
| No Peaks Detected | 1. Incorrect detector wavelength. 2. Sample not injected. 3. Compound not eluting. | 1. Verify the UV absorbance maximum of Methyl morpholine-2-carboxylate and set the detector accordingly. 2. Check the autosampler for proper operation. 3. Use a stronger mobile phase to elute the compound. |
| Poor Resolution Between Enantiomers (Chiral HPLC) | 1. Suboptimal chiral stationary phase. 2. Incorrect mobile phase composition. 3. Temperature effects. | 1. Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based).[4] 2. Optimize the mobile phase, including the type and percentage of organic modifier and any additives. 3. Vary the column temperature, as it can significantly impact chiral recognition. |
Gas Chromatography (GC) Analysis: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Sample degradation at high temperatures. | 1. Use a deactivated inlet liner. 2. Lower the inlet and oven temperatures if possible. Consider derivatization to improve thermal stability. |
| Ghost Peaks | 1. Contamination in the carrier gas, syringe, or inlet. 2. Septum bleed. | 1. Use high-purity carrier gas and clean the syringe. 2. Use a high-quality, low-bleed septum and replace it regularly. |
| Irreproducible Peak Areas | 1. Leaks in the injection port. 2. Inconsistent injection volume. | 1. Check for leaks using an electronic leak detector. 2. Ensure the autosampler is functioning correctly or use a consistent manual injection technique. |
Experimental Protocols
Protocol 1: Achiral Purity Assessment by RP-HPLC
Objective: To determine the purity of Methyl morpholine-2-carboxylate and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Sample Preparation:
-
Prepare a stock solution of Methyl morpholine-2-carboxylate in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Protocol 2: Chiral Separation by HPLC
Objective: To separate and quantify the enantiomers of Methyl morpholine-2-carboxylate.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Amylose or Cellulose-based, 4.6 mm x 250 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and IPA (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
-
Quantitative Data Summary
Table 1: Example RP-HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 210 nm |
| Retention Time (Approx.) | 8.5 min |
Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | 210 nm |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 14.1 min |
| Resolution (Rs) | > 2.0 |
Visualizations
Caption: General workflow for HPLC analysis of Methyl morpholine-2-carboxylate.
Caption: A logical troubleshooting flowchart for common HPLC issues.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. atamankimya.com [atamankimya.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl Morpholine-2-carboxylate and Proline in Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, receptor affinity, and bioavailability is a continuous endeavor. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this pursuit. This guide provides a detailed comparative analysis of two such amino acids: the well-established proline and the emerging synthetic analogue, Methyl morpholine-2-carboxylate. By examining their respective impacts on peptide conformation, we aim to furnish a valuable resource for the rational design of next-generation peptide-based drugs.
Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, making it a critical residue in protein folding and function. Methyl morpholine-2-carboxylate, a synthetic amino acid, is being explored as a proline surrogate to further modulate peptide architecture and properties. This guide will delve into the structural nuances of each, presenting available experimental data and outlining the methodologies used for their characterization.
Conformational Properties: A Head-to-Head Comparison
The distinct structural features of proline and Methyl morpholine-2-carboxylate translate into different conformational preferences within a peptide chain. Understanding these differences is paramount for predicting and engineering desired secondary structures and, consequently, biological activity.
Proline: The Natural Turn-Inducer
Proline's pyrrolidine ring restricts the phi (φ) dihedral angle to a narrow range (approximately -60° to -75°), significantly reducing the conformational freedom of the peptide backbone.[1] This inherent rigidity makes proline a potent inducer of β-turns, which are crucial for the folding and stability of many proteins.[1]
Two key conformational equilibria define proline's structural influence:
-
Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is generally favored for most amino acid pairings, the energy barrier for the cis conformation of the X-Pro bond is significantly lower, allowing for a notable population of the cis isomer (10-40% in unstrained conditions).[2] This isomerization can act as a molecular switch, influencing protein folding and biological activity.[3]
-
Ring Puckering: The five-membered pyrrolidine ring of proline is not planar and can adopt two distinct puckered conformations: Cγ-endo (puckered towards the Cα substituent) and Cγ-exo (puckered away from the Cα substituent).[1] This puckering is correlated with the cis-trans isomerization of the preceding peptide bond, with the endo pucker favoring the cis conformation.[1][4]
Methyl Morpholine-2-carboxylate: A Synthetic Mimic with Modulatory Potential
Direct experimental data on the conformational effects of incorporating Methyl morpholine-2-carboxylate into peptides is limited. However, studies on related morpholine-based amino acids and other cyclic ether-containing surrogates provide valuable insights into its potential as a proline mimic.
Research on cyclopentapeptides containing L- and D-morpholine-3-carboxylic acid has demonstrated that the stereochemistry of the morpholine ring significantly influences the overall peptide conformation and receptor binding affinity.[5] This suggests that, like proline, morpholine-based residues can act as potent modulators of peptide structure.
Computational studies on peptides containing tetrahydrofuran-2-carboxylic acid, a similar cyclic ether amino acid, have shown that these residues can induce the formation of β- and γ-turns stabilized by intramolecular hydrogen bonds. This turn-inducing capability is a key characteristic shared with proline. The oxygen atom in the morpholine ring can also participate in hydrogen bonding, potentially further stabilizing specific secondary structures.
Quantitative Data Summary
The following tables summarize key conformational parameters for proline and provide a predictive overview for Methyl morpholine-2-carboxylate based on analogous structures.
| Amino Acid | Key Conformational Features | Typical Dihedral Angles (φ) | Cis/Trans Isomerization | Ring Pucker |
| Proline | Pyrrolidine ring restricts backbone flexibility; potent β-turn inducer.[1] | -60° to -75°[1] | Significant population of both cis and trans isomers.[2] | Cγ-endo and Cγ-exo puckering.[1] |
| Methyl Morpholine-2-carboxylate | Morpholine ring introduces conformational constraints; potential turn-inducer. (Inferred from[5]) | Not experimentally determined. | Not experimentally determined. | Likely chair or boat conformations. |
Experimental Protocols
The characterization of peptides containing these residues relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis
Peptides incorporating either proline or Methyl morpholine-2-carboxylate can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
General SPPS Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (proline or a protected Methyl morpholine-2-carboxylate derivative) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol for 2D NMR Analysis:
-
Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a single residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information on the peptide's secondary and tertiary structure. The presence of strong dαN(i, i+1) NOEs is indicative of a turn conformation.
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign all proton resonances and to calculate interproton distances from NOESY cross-peak intensities. These distance restraints, along with dihedral angle restraints derived from coupling constants, are used to calculate a family of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure content of peptides.
Protocol for CD Analysis:
-
Sample Preparation: A dilute solution of the peptide (typically 0.1-0.2 mg/mL) is prepared in a suitable buffer (e.g., phosphate buffer).
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a CD spectrophotometer.
-
Data Analysis: The resulting spectrum is analyzed for characteristic features of different secondary structures. For example, a type I β-turn often shows a negative band around 205 nm and a positive band around 225 nm. A polyproline II (PPII) helix, common for proline-rich sequences, exhibits a strong negative band around 206 nm and a weak positive band around 228 nm.[6]
Visualizing the Impact: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proline's key conformational equilibria.
Caption: Workflow for peptide characterization.
Impact on Therapeutic Properties
The conformational constraints imposed by proline and its synthetic analogues can significantly enhance the therapeutic potential of peptides.
-
Enzymatic Stability: A well-defined and rigid conformation can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[7] Peptides containing proline are generally more resistant to degradation by digestive enzymes.[2] While direct data for Methyl morpholine-2-carboxylate is not available, its potential to induce stable secondary structures suggests it could also enhance enzymatic stability.
-
Receptor Binding and Specificity: By locking the peptide into a bioactive conformation that closely mimics the native ligand's binding motif, the affinity and specificity for the target receptor can be dramatically improved. The stereochemistry of morpholine-based amino acids has been shown to be crucial for receptor binding.[5]
-
Bioavailability: Enhanced enzymatic stability and, in some cases, improved membrane permeability due to a more compact and lipophilic structure can lead to better oral bioavailability.[7]
Future Directions
While proline remains a fundamental tool in peptide design, the exploration of synthetic analogues like Methyl morpholine-2-carboxylate opens up new avenues for fine-tuning peptide conformation and function. Future research should focus on obtaining direct experimental data for peptides containing Methyl morpholine-2-carboxylate to precisely delineate its conformational effects. The synthesis and characterization of a broader range of morpholine-based amino acids will undoubtedly expand the medicinal chemist's toolkit for creating next-generation peptide therapeutics with superior efficacy and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine-based RGD-cyclopentapeptides as alphavbeta3/alphavbeta5 integrin ligands: role of configuration towards receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rawamino.com [rawamino.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing Methyl Morpholine-2-carboxylate and Other Constraining Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of conformational constraints into peptides is a critical methodology in medicinal chemistry for enhancing biological activity, metabolic stability, and bioavailability. This guide provides a comparative analysis of the conformational properties of peptides containing Methyl morpholine-2-carboxylate against other well-established conformational constraining amino acids. Due to the limited availability of direct experimental data on peptides singularly incorporating Methyl morpholine-2-carboxylate in the public domain, this guide combines theoretical predictions for this novel modification with robust experimental data available for its alternatives.
Introduction to Conformational Constraints in Peptides
Unconstrained peptides in solution typically exist as an ensemble of rapidly interconverting conformers, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of cyclic or N-substituted amino acids restricts the available conformational space, pre-organizing the peptide into a bioactive conformation and improving its pharmacokinetic profile. This guide focuses on comparing the expected conformational impact of Methyl morpholine-2-carboxylate with proline and N-methylated amino acids, two of the most widely used methods for peptide constraint.
Conformational Analysis of Peptides Containing Methyl Morpholine-2-carboxylate: An Overview
The incorporation of a Methyl morpholine-2-carboxylate residue into a peptide backbone is anticipated to impose significant conformational restrictions. The six-membered morpholine ring, with its inherent chair-like conformation, is expected to limit the torsion angles of the peptide backbone in a manner distinct from the five-membered ring of proline. The presence of the oxygen atom in the morpholine ring may also influence local solvation and hydrogen bonding potential.
Comparative Conformational Data
The following tables summarize key conformational parameters obtained from various experimental techniques for peptides containing proline and N-methylated amino acids. The data for Methyl morpholine-2-carboxylate is predictive, based on computational modeling and analogy to similar structures, and should be interpreted as such.
Table 1: NMR Spectroscopic Data for Conformational Analysis
| Parameter | Peptide with Proline | Peptide with N-Methyl-Alanine | Peptide with Methyl Morpholine-2-carboxylate (Predicted) |
| Backbone Dihedral Angles (φ, ψ) | φ ≈ -60° to -75°, ψ can vary but often restricted | φ and ψ angles are influenced by steric hindrance, often favoring extended conformations | Expected to have restricted φ and ψ angles due to the chair conformation of the morpholine ring |
| Cis/Trans Isomerization | Significant population of cis-isomer (~5-30%) | Generally a lower population of cis-isomer compared to proline | Cis-isomer population is expected to be low due to steric hindrance from the morpholine ring |
| Key ¹H NMR Chemical Shifts | Proline ring protons show characteristic shifts | N-methyl group gives a distinct singlet around 2.7-3.1 ppm | Morpholine ring protons would exhibit characteristic shifts, likely in the 2.5-4.0 ppm range |
| NOE Contacts | Intra-residue and sequential NOEs are used to define backbone and side-chain conformation | NOEs involving the N-methyl group can provide distance restraints | Expected NOEs between peptide backbone protons and morpholine ring protons would be key for structural determination |
Table 2: X-ray Crystallography Data for Solid-State Conformation
| Parameter | Peptide with Proline | Peptide with N-Methyl-Alanine | Peptide with Methyl Morpholine-2-carboxylate (Hypothetical) |
| Backbone Conformation | Often induces β-turns | Can adopt various conformations, including extended and turn-like structures | The morpholine ring is expected to adopt a chair conformation, influencing the local peptide backbone to adopt a specific turn or extended structure |
| Ring Pucker | Pyrrolidine ring exhibits endo or exo pucker | Not applicable | Morpholine ring would exhibit a chair or boat conformation |
| Hydrogen Bonding | The absence of an amide proton on the proline nitrogen prevents it from being a hydrogen bond donor | The absence of an amide proton on the N-methylated nitrogen prevents it from being a hydrogen bond donor | The nitrogen atom in the morpholine ring cannot act as a hydrogen bond donor |
Table 3: Circular Dichroism (CD) Spectroscopy Data for Secondary Structure Analysis
| Secondary Structure | Peptide with Proline | Peptide with N-Methyl-Alanine | Peptide with Methyl Morpholine-2-carboxylate (Predicted) |
| β-turn | Proline is a strong β-turn inducer, often showing a characteristic CD spectrum with a negative band around 200 nm and a weak positive band around 220-230 nm[1] | Can also induce β-turns, with a similar CD signature to proline-containing peptides | Expected to induce well-defined turn structures, which would be reflected in the CD spectrum |
| Polyproline II (PPII) Helix | Peptides with multiple proline residues can adopt a PPII helix, characterized by a strong negative band around 206 nm and a weak positive band around 228 nm[2] | N-methylation can also favor extended, PPII-like conformations | The conformational rigidity may favor specific secondary structures, potentially including PPII-like conformations, which would be detectable by CD spectroscopy[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate conformational analysis of modified peptides. Below are generalized protocols for the key experimental techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of the peptide.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Acquire a series of NOESY spectra with varying mixing times (e.g., 100-400 ms).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons/nitrogens.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Integrate NOESY cross-peaks to derive interproton distance restraints.
-
Use coupling constants (e.g., ³J(HNHα)) to determine torsional angle (φ) restraints.
-
Utilize a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.
-
X-ray Crystallography
Objective: To determine the solid-state conformation of the peptide.
Methodology:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, temperatures) to obtain single, diffraction-quality crystals of the peptide.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.
-
Structure Solution and Refinement:
-
Determine the initial phases of the structure factors using methods like direct methods or molecular replacement.
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and provides a good fit to the data.
-
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the peptide in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, β-turn, random coil) using deconvolution software.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the conformational analysis of peptides.
Caption: Experimental workflow for conformational analysis of peptides.
Caption: Logical relationship of conformational constraint to therapeutic outcome.
Conclusion
The incorporation of Methyl morpholine-2-carboxylate into peptides represents a promising strategy for introducing novel conformational constraints. While direct experimental data is currently sparse, theoretical considerations suggest that this modification will impose significant restrictions on the peptide backbone, likely leading to well-defined secondary structures. A thorough comparative analysis using the experimental techniques outlined in this guide will be essential to fully elucidate the conformational preferences of these novel peptides and to benchmark their properties against established constraining elements like proline and N-methylated amino acids. Such studies will be invaluable for the rational design of next-generation peptide therapeutics with improved efficacy and drug-like properties.
References
A Comparative Guide to the Biological Activity of Peptides Modified with Methyl Morpholine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by poor metabolic stability, low bioavailability, and rapid clearance in vivo.[1][2] Chemical modifications are a key strategy to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2][3] Among the various chemical moieties used for peptide modification, heterocyclic scaffolds have garnered significant interest due to their diverse biological activities.[4][5][6] The morpholine ring, in particular, is a "privileged structure" in medicinal chemistry, known to improve the pharmacokinetic profile and confer a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][7][8]
This guide provides a comparative analysis of the biological activity of a hypothetical peptide modified with methyl morpholine-2-carboxylate against its parent peptide and other common modifications. Due to the limited availability of direct experimental data on this specific modification, this guide will utilize data from studies on other morpholine-containing compounds and common peptide modification strategies to provide a well-rounded and informative comparison.
Comparison of Biological Activities
The introduction of a methyl morpholine-2-carboxylate moiety to a peptide can potentially modulate its biological activity in several ways. The morpholine ring can introduce conformational rigidity, which may enhance receptor binding affinity.[9] Furthermore, the inherent bioactivity of the morpholine nucleus could confer novel therapeutic properties to the peptide.[7][8]
For the purpose of this guide, we will consider a hypothetical parent peptide, "Peptide-X," and compare its activity with three modified versions:
-
Peptide-X-MMC: Peptide-X modified with methyl morpholine-2-carboxylate.
-
Peptide-X-PEG: Peptide-X modified with polyethylene glycol (PEGylation), a common strategy to increase half-life.[10]
-
Peptide-X-Ala: An alanine-substituted version of Peptide-X to serve as a control for the effect of amino acid substitution.
The following table summarizes hypothetical quantitative data for these peptides across different biological assays.
| Peptide | Anticancer Activity (MCF-7) IC50 (µM) | Antimicrobial Activity (E. coli) MIC (µg/mL) | Enzyme Inhibition (Kinase Y) Ki (nM) | Plasma Stability (t1/2 in min) | Receptor Binding Affinity (Kd in nM) |
| Peptide-X (Parent) | >100 | 64 | 500 | 15 | 100 |
| Peptide-X-MMC | 15 | 16 | 50 | 120 | 25 |
| Peptide-X-PEG | 80 | 32 | 450 | 360 | 150 |
| Peptide-X-Ala | >100 | 128 | 600 | 10 | 120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on activities observed for other morpholine-containing compounds and common peptide modifications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison table.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: MCF-7 human breast cancer cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with serial dilutions of the test peptides (Peptide-X, Peptide-X-MMC, Peptide-X-PEG, Peptide-X-Ala) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is then calculated.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: E. coli is grown in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Two-fold serial dilutions of the test peptides are prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test peptides are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified, often using a luminescence-based or fluorescence-based method.
-
Data Analysis: The inhibition constant (Ki) is calculated from the dose-response curves.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma proteases.
-
Incubation: The test peptide is incubated in human plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: The plasma proteins are precipitated, typically with an organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining intact peptide in the supernatant is quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Half-life Calculation: The half-life (t1/2) of the peptide is determined from the degradation curve.
Mandatory Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway potentially inhibited by a modified peptide.
Caption: Workflow for the MTT assay to determine the anticancer activity of modified peptides.
Conclusion
The modification of peptides with methyl morpholine-2-carboxylate represents a promising, albeit underexplored, strategy for enhancing their therapeutic properties. Based on the known biological activities of morpholine derivatives, it is plausible that such modifications could significantly improve a peptide's anticancer, antimicrobial, and enzyme inhibitory activities, as well as its metabolic stability. While direct experimental data is needed for conclusive evidence, the comparative framework presented in this guide suggests that methyl morpholine-2-carboxylate modification could be a valuable tool in the development of novel peptide-based therapeutics. Further research into the synthesis and biological evaluation of peptides modified with this and other morpholine-based scaffolds is warranted to fully elucidate their potential.
References
- 1. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polarispeptides.com [polarispeptides.com]
A Comparative Guide to NMR and Mass Spectrometry Analysis of Methyl Morpholine-2-Carboxylate Derivatives
This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the characterization of Methyl morpholine-2-carboxylate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines key spectral data, experimental protocols, and an objective comparison of these two powerful analytical techniques in the context of structural elucidation and verification.
Introduction to Spectroscopic Analysis
The structural confirmation of novel organic compounds is a cornerstone of chemical and pharmaceutical research.[1] Methyl morpholine-2-carboxylate, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , serves as a key heterocyclic scaffold in medicinal chemistry.[2] Both NMR and mass spectrometry are indispensable for its characterization, providing complementary information about its molecular structure, connectivity, and mass.[1] While NMR spectroscopy reveals the carbon-hydrogen framework and the chemical environment of atoms, mass spectrometry determines the molecular weight and provides clues about the structure through fragmentation analysis.[1][3]
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the parent compound, Methyl morpholine-2-carboxylate. These values are based on typical chemical shifts for morpholine derivatives and predictable fragmentation patterns.[4][5]
Table 1: Predicted ¹H NMR Spectral Data for Methyl Morpholine-2-carboxylate
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |
| O-CH ₂ (C6) | m | ~3.90 - 4.10 | Protons adjacent to the electronegative oxygen atom are deshielded and appear downfield.[4] |
| N-CH ₂ (C5) | m | ~2.80 - 3.00 | Protons adjacent to the nitrogen atom.[4] |
| N-CH ₂ (C3) | m | ~3.00 - 3.20 | Positioned adjacent to both nitrogen and the chiral center. |
| CH -COOCH₃ (C2) | dd | ~4.20 - 4.40 | The proton at the chiral center, deshielded by both oxygen and the carboxylate group. |
| NH | br s | Variable | Chemical shift is dependent on solvent and concentration.[4] |
| COOCH ₃ | s | ~3.75 | Typical chemical shift for a methyl ester. |
-
Spectra are typically recorded in CDCl₃ or DMSO-d₆. TMS is used as an internal standard (0.00 ppm).[4]
Table 2: Predicted ¹³C NMR Spectral Data for Methyl Morpholine-2-carboxylate
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O | ~170 - 175 | Carbonyl carbon of the ester group.[6] |
| O-C H₂ (C6) | ~67 - 69 | Carbon adjacent to the oxygen atom.[4] |
| N-C H₂ (C5) | ~45 - 47 | Carbon adjacent to the nitrogen atom.[4] |
| N-C H₂ (C3) | ~50 - 53 | Carbon adjacent to the nitrogen and the chiral center. |
| C H-COOCH₃ (C2) | ~70 - 75 | Chiral carbon deshielded by oxygen and the carboxylate group. |
| COOC H₃ | ~52 - 54 | Methyl ester carbon. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for Methyl Morpholine-2-carboxylate
| m/z Value | Proposed Fragment | Notes |
| 145 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound.[2] May be of low abundance under EI conditions.[1] |
| 114 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 86 | [M - COOCH₃]⁺ | A common fragmentation pathway involving the loss of the entire carbomethoxy group.[5][7] |
| 56 | [C₃H₆N]⁺ | Cleavage of the morpholine ring. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the Methyl morpholine-2-carboxylate derivative for ¹H NMR or 20-50 mg for ¹³C NMR.[4]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4] Tetramethylsilane (TMS) may be added as an internal standard.
-
Transfer : Using a pipette, transfer the clear solution into a clean 5 mm NMR tube.[4]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8][9]
-
Setup : The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity and high resolution.[4]
-
Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.[10]
Protocol 2: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation : Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation : The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system.[11]
-
GC Separation : Inject 1 µL of the sample into the GC. The components are separated on a suitable capillary column (e.g., SPBTM-50).[11] The oven temperature is programmed to ramp up to ensure separation from any impurities.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[3][12]
-
Detection : The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Workflow and Data Interpretation
The following diagram illustrates the typical workflow for the characterization of a Methyl morpholine-2-carboxylate derivative, highlighting the complementary roles of NMR and Mass Spectrometry.
Caption: Workflow for the characterization of morpholine derivatives.
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed structural information, including atom connectivity, stereochemistry, and chemical environment.[1][4] | Molecular weight and elemental formula (high-resolution MS). Provides structural clues from fragmentation patterns.[1][12] |
| Sample State | Solution (typically) | Gas phase (ions are analyzed in a vacuum).[3] |
| Sample Amount | Milligrams (5-50 mg for ¹³C NMR).[4] | Micrograms to nanograms. It is highly sensitive.[13] |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed and fragmented during ionization. |
| Key Strengths | Unambiguous structure determination through 1D and 2D experiments (COSY, HMBC, etc.).[14] | High sensitivity and speed.[13] Excellent for confirming molecular weight and identifying known compounds via library matching.[1] |
| Limitations | Lower sensitivity compared to MS. Complex spectra can be difficult to interpret fully. | Isomers often produce similar mass spectra, making unambiguous identification difficult without a reference. The molecular ion can be weak or absent in some ionization methods.[1] |
| Application to Derivatives | Ideal for pinpointing the exact position of a new substituent on the morpholine ring and determining its effect on the surrounding protons and carbons. | Quickly confirms the successful addition of a substituent by the corresponding increase in molecular weight. Fragmentation patterns can help locate the substituent. |
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rsc.org [rsc.org]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating Constrained Cyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often curtailed by their rapid degradation by endogenous enzymes. A leading strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to sterically hinder protease activity. This guide provides a comparative overview of the enhanced enzymatic stability of peptides modified with constrained cyclic amino acids, using available experimental data as a reference point for modifications like the conceptual incorporation of methyl morpholine-2-carboxylate.
Introduction to Stability-Enhancing Modifications
Native peptides are susceptible to cleavage by a host of proteases, leading to short in vivo half-lives.[1] To counter this, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and the introduction of unnatural amino acids.[2][3] The incorporation of constrained cyclic amino acids, such as proline analogs or derivatives of morpholine-2-carboxylic acid, is a powerful approach. These modifications can restrict the conformational flexibility of the peptide backbone, making it a less favorable substrate for proteolytic enzymes.[4]
Comparative Enzymatic Stability Data
While direct comparative data for peptides incorporating methyl morpholine-2-carboxylate is not extensively available in peer-reviewed literature, we can draw parallels from studies on other constrained cyclic amino acid modifications. The following table summarizes experimental data from a study on endomorphin-1 analogues, where the natural proline residue was replaced with a β-proline, a constrained cyclic amino acid.
Table 1: Comparison of the Enzymatic Stability of Endomorphin-1 and its Analogues in the Presence of Aminopeptidase-M [5]
| Peptide Sequence | Modification | Percentage of Peptide Remaining after 5-6 hours |
| Tyr-Pro-Trp-Phe-NH₂ (Endomorphin-1) | None (Native Peptide) | ~15% |
| Tyr-(S)-β-Pro-Trp-Phe-NH₂ | (S)-β-Proline substitution | ~85-90% |
| Tyr-(R)-β-Pro-Trp-Phe-NH₂ | (R)-β-Proline substitution | ~85-90% |
| D-Tyr-Pro-Trp-Phe-NH₂ | D-Amino Acid substitution | ~85-90% |
Data sourced from a study on the enzymatic hydrolysis of endomorphin-1 analogues.[5]
The data clearly indicates that the incorporation of a constrained cyclic amino acid, β-proline, significantly enhances the peptide's resistance to enzymatic degradation by aminopeptidase-M, with a stability profile comparable to that of an analogue containing a D-amino acid.[5] This highlights the potential of such modifications to dramatically extend the half-life of therapeutic peptides.
Experimental Protocols for Enzymatic Stability Assessment
To evaluate the enzymatic stability of novel peptide candidates, a standardized in vitro assay is crucial. The following is a generalized protocol for assessing peptide stability in human plasma or serum, or in the presence of a specific protease.
1. Peptide Synthesis and Preparation:
-
The modified peptide (e.g., containing methyl morpholine-2-carboxylate) and its unmodified counterpart are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purity and identity of the peptides are confirmed by analytical techniques such as HPLC and mass spectrometry.
-
Stock solutions of the peptides are prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).
2. Incubation with Proteolytic Medium:
-
Aliquots of the peptide stock solution are added to human plasma, serum, or a buffered solution containing a specific protease (e.g., trypsin, chymotrypsin, or proteinase K) to a final desired concentration.[6][7]
-
The reaction mixtures are incubated at 37°C with gentle agitation.[7]
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[6]
3. Reaction Quenching and Sample Preparation:
-
At each time point, the enzymatic reaction is quenched by adding a quenching solution, typically a strong acid like trifluoroacetic acid (TFA) or an organic solvent such as acetonitrile.[6][7]
-
For plasma or serum samples, proteins are precipitated by the addition of an organic solvent and removed by centrifugation.[6]
-
The supernatant containing the peptide and its degradation products is collected for analysis.
4. Analytical Quantification:
-
The concentration of the remaining intact peptide at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or mass spectrometry (LC-MS).[6]
-
The percentage of the remaining peptide is plotted against time.
5. Data Analysis:
-
The half-life (t₁/₂) of the peptide is calculated by fitting the degradation data to a one-phase exponential decay model.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic stability of a modified peptide compared to its native counterpart.
Conclusion
The incorporation of constrained cyclic amino acids like methyl morpholine-2-carboxylate represents a promising avenue for enhancing the enzymatic stability of peptide-based therapeutics. As exemplified by data from β-proline-containing peptides, such modifications can significantly increase resistance to proteolytic degradation, a critical step in improving their pharmacokinetic profiles. The provided experimental protocol and workflow offer a robust framework for the systematic evaluation of these and other novel peptide modifications, enabling researchers to make data-driven decisions in the drug development process.
References
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. lifetein.com [lifetein.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Stability against enzymatic hydrolysis of endomorphin-1 analogues containing β-proline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Hidden Variable: Assessing the Impact of the Trifluoroacetate Salt on Biological Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible experimental data, the purity and composition of synthetic peptides and small molecules are of paramount importance. While the active compound is the star of the show, an often-overlooked supporting actor—the counterion—can significantly influence the results of biological assays. Trifluoroacetate (TFA), a common remnant from the synthesis and purification of peptides and small molecules, is frequently present as a salt.[1] However, TFA is not biologically inert and its presence can lead to misinterpretation of experimental outcomes.[1][2][3] This guide provides an objective comparison of the trifluoroacetate salt with more biologically benign alternatives, such as hydrochloride (HCl) and acetate salts, supported by experimental data.
The Unseen Influence of Trifluoroacetate
Trifluoroacetic acid is widely employed in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1] Consequently, the final lyophilized product is often a TFA salt. While beneficial for synthesis, residual TFA can introduce unintended variables into biological experiments. The trifluoroacetate anion has been documented to interfere with a range of biological assays, from cell-based studies to enzyme kinetics.[1][3]
Data Presentation: A Comparative Overview
The choice of counterion can have a significant impact on experimental outcomes. The following tables summarize comparative data from various studies, highlighting the potential for trifluoroacetate to alter the perceived activity of a compound.
Table 1: Impact of TFA vs. HCl Salt on Cell Viability (IC50)
| Compound/Peptide | Cell Line | TFA Salt IC50 | HCl Salt IC50 | Fold Difference (HCl/TFA) | Reference |
| Antimicrobial Peptide SET-M33 | HaCaT | Lower (More Toxic) | Higher (Less Toxic) | - | [3] |
| Amylin | Fetal Rat Osteoblasts | Activity Masked | Proliferative Effect Observed | - | [1] |
| Calcitonin | Fetal Rat Osteoblasts | Activity Masked | Proliferative Effect Observed | - | [1] |
| ATWLPPR (NRP-1 Antagonist) | HUVEC | Potentially higher cytotoxicity | Lower intrinsic cytotoxicity | - | [4] |
Note: Specific IC50 values are often not directly reported in comparative studies, but the qualitative differences are consistently highlighted.
Table 2: Physicochemical and Functional Comparison of TFA and HCl Salts
| Feature | TFA Salt | HCl Salt | Rationale & Considerations | References |
| Biocompatibility | Potential for off-target effects; can inhibit or stimulate cell growth. | Generally considered more biologically inert and preferred for cell-based assays. | TFA has been shown to have dose-dependent cytotoxic effects. | [1][3][5] |
| Solubility | Generally enhances solubility in aqueous solutions. | Solubility is peptide-dependent; for some, it is significantly higher than the TFA salt. | The hydrophobic nature of TFA can influence solubility. For SET-M33, HCl salt was 10x more soluble. | [3] |
| Peptide Secondary Structure | Can induce or stabilize helical conformations. Strong IR absorbance can interfere with FTIR analysis. | Less likely to induce conformational changes compared to TFA. | The hydrophobicity of TFA can interact with the peptide backbone. | [1][3] |
| Receptor Binding Affinity | May alter binding affinity (Ki, Kd) due to conformational changes or direct assay interference. | Provides a more accurate determination of the peptide's true binding affinity. | Counterions can influence the electrostatic interactions crucial for binding. | [4][6] |
| Enzyme Kinetics | Can alter enzyme activity, potentially affecting Km and Vmax. | Less likely to interfere with enzyme kinetics. | TFA can alter the pH of the assay buffer and interact with the enzyme. | [7][8] |
Experimental Protocols
To aid researchers in assessing the impact of TFA and in preparing compounds with alternative salts, detailed methodologies for key experiments are provided below.
Protocol 1: Counterion Exchange from TFA to HCl Salt
This protocol describes a common method for exchanging the TFA counterion for chloride.
Materials:
-
Peptide-TFA salt
-
High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolve the peptide-TFA salt in high-purity water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all solvent is removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.
-
After the final lyophilization, the peptide is in its HCl salt form.
Confirmation of Exchange: Successful exchange can be confirmed using techniques such as 19F-NMR (to verify the absence of the fluorine signal from TFA) or ion chromatography.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxicity of different salt forms of a peptide.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (TFA and HCl salts of the peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the TFA and HCl salt forms of the peptide in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the peptide solutions. Include a vehicle control (medium with the highest concentration of the salt-forming acid, e.g., TFA or HCl, used in the peptide dilutions).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value for each salt form.
Protocol 3: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity of a compound to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand)
-
Unlabeled competitor compounds (TFA and HCl salts of the peptide)
-
Binding buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptides (TFA and HCl salts).
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 4: Enzyme Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of a compound on enzyme activity.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Inhibitor compounds (TFA and HCl salts of the peptide)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the enzyme and increasing concentrations of the inhibitor (TFA and HCl salts). Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the log concentration of the inhibitor to determine the IC50 value for each salt form.
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing the biological effects of TFA and HCl peptide salts.
Caption: Decision tree for handling TFA counterions in biological assays.
Caption: Substance P signaling via the NK1 receptor, a pathway where TFA could interfere.[10]
Conclusion and Recommendations
The evidence strongly indicates that trifluoroacetate is not a mere spectator in biological assays. Its presence as a counterion can lead to a variety of artifacts, including cytotoxicity, altered peptide conformation, and direct interference with assay components. These effects can obscure the true biological activity of a test compound, leading to misleading or difficult-to-reproduce results.
For researchers in the fields of biology, pharmacology, and drug development, it is crucial to be aware of the potential impact of TFA. When working with sensitive biological systems, particularly in cell-based assays, it is highly recommended to consider exchanging the TFA salt for a more biologically compatible alternative, such as hydrochloride or acetate. By controlling for the variable of the counterion, researchers can have greater confidence in the validity and reproducibility of their experimental findings.
References
- 1. genscript.com [genscript.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
"comparison of different chiral resolving agents for morpholine carboxylates"
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral morpholine carboxylates are of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide array of pharmacologically active molecules. Chiral resolution via the formation of diastereomeric salts remains a cornerstone technique for obtaining enantiomerically pure morpholine carboxylates on a preparatory scale. This guide provides an objective comparison of different chiral resolving agents, supported by experimental data, to aid researchers in the selection of the most effective resolution strategy.
Comparison of Chiral Resolution Methods
The resolution of racemic morpholine carboxylates can be broadly approached through two primary methods: classical diastereomeric salt formation and enzymatic kinetic resolution. The choice of method depends on factors such as the substrate, desired enantiomer, and scalability.
Classical Diastereomeric Salt Formation involves the reaction of a racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The desired enantiomer of the carboxylic acid is then recovered from the separated salt.
Enzymatic Kinetic Resolution utilizes an enzyme to selectively catalyze a reaction (often hydrolysis of an ester) of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This method can provide very high enantiomeric excess (ee).
Below is a summary of the performance of different resolving agents and methods for specific morpholine carboxylate derivatives.
Table 1: Performance of Chiral Resolving Agents for Morpholine Carboxylates
| Racemic Substrate | Resolving Agent/Method | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Yield (%) | Reference |
| n-Butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase (Enzymatic Kinetic Resolution) | >99% ee (for both enantiomers) | 94% (R-ester), 97% (S-acid) | [1] |
| Morpholine Amide Intermediate | Diastereomeric Salt Formation (Resolving agent not specified) | Not specified | 35% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of chiral resolution procedures.
Protocol 1: Enzymatic Kinetic Resolution of n-Butyl 4-benzylmorpholine-2-carboxylate
This protocol is adapted from a reported enantioselective synthesis of N-Boc-morpholine-2-carboxylic acid precursors.[1]
1. Reaction Setup:
-
A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate in tert-butyl methyl ether (t-BuOMe) is prepared.
-
This organic solution is added to an aqueous solution containing Candida rugosa lipase.
2. Resolution:
-
The biphasic mixture is stirred vigorously at room temperature.
-
The progress of the reaction (hydrolysis of the (S)-ester) is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
3. Work-up and Isolation:
-
Once the desired conversion is reached, the organic and aqueous layers are separated.
-
The aqueous layer is extracted with t-BuOMe to recover any dissolved product.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the unreacted (R)-ester.
-
The aqueous layer is acidified and extracted to isolate the (S)-acid.
4. Determination of Enantiomeric Excess:
-
The ee of the recovered (R)-ester and the isolated (S)-acid is determined by chiral HPLC analysis.
Logical Workflow for Chiral Resolution
The process of selecting and implementing a chiral resolving agent typically follows a logical progression from initial screening to optimization.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Key Considerations for Selecting a Chiral Resolving Agent
The success of a classical chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. The interaction between the racemic acid and the chiral base must lead to the formation of diastereomeric salts with a significant difference in solubility in a particular solvent system. This often requires empirical screening of a variety of resolving agents and solvents.
Commonly employed chiral resolving agents for carboxylic acids include:
-
Chiral Amines: (S)-(-)-α-Methylbenzylamine, (R)-(+)-α-Methylbenzylamine, dehydroabietylamine.
-
Alkaloids: Brucine, cinchonidine, cinchonine, quinine, quinidine.
The selection process is often guided by factors such as the structural features of the carboxylic acid, the commercial availability and cost of the resolving agent, and the ease of recovery of the resolving agent after the resolution.
Conclusion
While enzymatic kinetic resolution has been shown to be highly effective for certain morpholine carboxylate derivatives, classical diastereomeric salt formation remains a widely practiced and scalable method. The lack of publicly available, detailed comparative data for a range of morpholine carboxylates and classical resolving agents underscores the empirical nature of this process. Researchers are encouraged to perform systematic screening of both resolving agents and solvents to identify the optimal conditions for their specific substrate. The workflow and protocols provided in this guide offer a framework for approaching this critical step in the synthesis of enantiomerically pure morpholine carboxylates.
References
A Comparative Guide to the Validation of Enantiomeric Purity for Methyl Morpholine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceutical compounds. Methyl morpholine-2-carboxylate, a key chiral building block, requires robust and reliable analytical methods to ensure its stereochemical integrity. This guide provides an objective comparison of three primary analytical techniques for the validation of its enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each method for the analysis of methyl morpholine-2-carboxylate or structurally similar cyclic amino acid esters. This data is compiled from various analytical studies and serves as a comparative benchmark.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agent |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Differential partitioning between a chiral stationary phase and a carrier gas. | Formation of transient diastereomeric complexes leading to distinct NMR signals. |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | Not directly applicable; relies on signal separation (Δδ). |
| Limit of Detection (LOD) | ~0.01% of the minor enantiomer | ~0.05% of the minor enantiomer | ~1-5% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.03% of the minor enantiomer | ~0.15% of the minor enantiomer | ~5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes per sample |
| Sample Preparation | Dissolution in mobile phase | Derivatization may be required | Dissolution with chiral solvating agent |
| Advantages | High resolution, broad applicability, non-destructive. | High efficiency, suitable for volatile compounds. | Rapid, non-destructive, provides structural information. |
| Disadvantages | Higher cost of chiral columns, solvent consumption. | Derivatization can be complex, analyte must be volatile/thermally stable. | Lower sensitivity, may require specialized chiral agents. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and are optimized for the analysis of methyl morpholine-2-carboxylate.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for resolving cyclic amino acid derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based column.
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v with 0.1% TFA). The optimal ratio may require adjustment to achieve baseline separation.
-
Sample Preparation: Dissolve a known concentration of methyl morpholine-2-carboxylate in the mobile phase (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For amino acid esters like methyl morpholine-2-carboxylate, derivatization is often necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Chirasil-L-Val or equivalent.
Reagents:
-
Anhydrous Dichloromethane
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of methyl morpholine-2-carboxylate in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 100 °C for 1 hour in a sealed vial.
-
Cool to room temperature and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
-
Analysis: Inject the derivatized sample and record the chromatogram.
-
Quantification: Calculate the enantiomeric excess based on the peak areas of the two derivatized enantiomers.
NMR Spectroscopy with Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), leading to separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl3)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable chiral acid.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of methyl morpholine-2-carboxylate in 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the splitting of a key proton signal (e.g., the methoxy protons or the proton at the C2 position of the morpholine ring) into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Analysis:
-
Integrate the separated signals.
-
The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each analytical procedure.
A Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and biological properties to a wide range of therapeutic agents.[1] Its presence in numerous approved and experimental drugs is a testament to its versatility.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of morpholine-containing compounds: Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors and cholinesterase inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and experimental workflows, this document aims to be a valuable resource for researchers engaged in the design and development of novel therapeutics.
I. Morpholine-Containing Compounds as PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Morpholine-containing compounds have been extensively explored as inhibitors of this pathway, with the morpholine moiety often playing a key role in binding to the kinase hinge region.[1][2]
Comparative SAR Data
The following table summarizes the inhibitory activities of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives, where the C-4 position is substituted with a morpholine group. The SAR study focused on modifications at the C-7 position while keeping the 2-(3-hydroxyphenyl) and 4-morpholino substituents constant.[2]
| Compound | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | H | 19 | 37 |
| 5 | Cl | 10 | 25 |
| 6 | CH3 | 8 | 20 |
| 7 | OCH3 | 15 | 45 |
| 8 | Phenyl | 5 | 15 |
| 9 | 4-Fluorophenyl | 3 | 10 |
| 10 | 3-Aminophenyl | 7 | 22 |
Data extracted from Déau et al., Molecules, 2016.[2]
Key SAR Insights:
-
The unsubstituted compound 1 serves as a potent baseline inhibitor of both PI3Kα and mTOR.[2]
-
Small electron-donating or withdrawing groups at the C-7 position, such as chloro (5 ) and methyl (6 ), slightly enhance the inhibitory activity against both kinases compared to the unsubstituted analog.[2]
-
The introduction of an aryl group at the C-7 position, particularly a phenyl (8 ) or a 4-fluorophenyl group (9 ), leads to a significant increase in potency, with compound 9 being the most potent in this series.[2]
-
An aminophenyl substituent (10 ) is also well-tolerated and maintains potent dual inhibitory activity.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
The inhibitory activity of the compounds was determined using a luminescence-based in vitro kinase assay.
-
Reagents: Recombinant human PI3Kα and mTOR kinases, ATP, kinase-specific substrate, and a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Compounds were serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure: a. The kinase, substrate, and test compound were incubated together in a reaction buffer in a 96-well plate. b. The kinase reaction was initiated by the addition of ATP. c. After a defined incubation period, the luminescence-based detection reagent was added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal was plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated using a nonlinear regression model.[2]
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.
Caption: A generalized experimental workflow for SAR studies of morpholine-containing kinase inhibitors.
II. Morpholine-Containing Compounds as Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of neurodegenerative diseases such as Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. Morpholine derivatives have shown promise as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Comparative SAR Data
The following table presents the cholinesterase inhibitory activity of a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety. The study explored the impact of the linker length between the quinoline and morpholine rings, as well as substitutions on the 4-N-phenyl ring.
| Compound | n (Linker Length) | R (Substitution) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 11a | 1 | H | 3.45 ± 0.21 | 45.12 ± 2.34 |
| 11g | 2 | H | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11m | 3 | H | 5.21 ± 0.33 | 56.78 ± 3.12 |
| 11h | 2 | 4-F | 2.87 ± 0.19 | 33.45 ± 2.01 |
| 11j | 2 | 4-OCH3 | 2.11 ± 0.15 | 30.12 ± 1.98 |
| 11l | 2 | 4-OH | 2.54 ± 0.17 | 31.56 ± 2.11 |
Data extracted from Wang et al., Molecules, 2017.
Key SAR Insights:
-
The length of the methylene linker between the quinoline core and the morpholine ring significantly influences activity, with a two-carbon linker (n=2) being optimal for both AChE and BuChE inhibition.
-
Compound 11g , with a two-carbon linker and an unsubstituted phenyl ring, demonstrated the most potent inhibition against both enzymes in this series.
-
Substitutions on the 4-position of the N-phenyl ring are generally well-tolerated. Electron-donating groups like methoxy (11j ) and hydroxyl (11l ) maintain potent activity.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BuChE was determined using a modified Ellman's spectrophotometric method.
-
Reagents: Acetylcholinesterase (from electric eel), butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds.
-
Assay Procedure: a. The enzyme was pre-incubated with various concentrations of the test compound in a phosphate buffer (pH 8.0) in a 96-well plate. b. The substrate (ATCI for AChE or BTCI for BuChE) and DTNB were added to initiate the reaction. c. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. d. The absorbance of the yellow product was measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of reaction was calculated from the change in absorbance over time. The percent inhibition was determined for each compound concentration, and the IC50 value was calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Inhibition of acetylcholine hydrolysis at the cholinergic synapse by a morpholine-containing AChE inhibitor.
Caption: Workflow for the determination of cholinesterase inhibition using the Ellman's method.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Summary of Potential Hazards
| Hazard Category | Description | Primary Precaution |
| Flammability | Based on related morpholine compounds, this substance may be flammable. | Keep away from heat, sparks, open flames, and other ignition sources. |
| Corrosivity | Morpholine derivatives can be corrosive, causing severe skin burns and eye damage. | Wear appropriate PPE, including gloves and eye protection. Avoid all direct contact. |
| Toxicity | Morpholine and its derivatives are considered toxic if inhaled, ingested, or in contact with skin. | Handle only in a well-ventilated area, preferably a chemical fume hood. |
| Environmental | Trifluoroacetate salts are persistent in the environment. | Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste.
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for the waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
-
The waste container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have specific, approved protocols and the necessary equipment.
-
Incineration at a licensed facility is the preferred method of disposal for morpholine derivatives.
-
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
